(+)-Isoalantolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUANYCQTOGILD-QVHKTLOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-17-7, 4677-48-9 | |
| Record name | (+)-Isoalantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoalantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoalantolactone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004677489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 470-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 470-17-7 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOALANTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYH07P620U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOALANTOLACTONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTF89ZHT7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (+)-Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Isoalantolactone, a sesquiterpene lactone of significant interest in medicinal chemistry and drug development. The information is presented to facilitate research and development activities by providing key data in a structured format, detailed experimental protocols, and visualizations of its biological interactions.
Chemical and Physical Properties
This compound, a naturally occurring sesquiterpene lactone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these properties is presented below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 470-17-7 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₀O₂ | [1] |
| Molecular Weight | 232.32 g/mol | |
| Appearance | White crystalline powder, Colorless needle crystal (from acetone) | |
| Melting Point | 108-115 °C | |
| Boiling Point (est.) | 364.00 to 365.00 °C @ 760.00 mm Hg | |
| logP (o/w) | 3.420 | |
| Specific Rotation (α) | +172° (in CHCl₃) |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble (35.49 mg/L @ 25 °C) | |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 46-50 mg/mL) | |
| Ethanol | Soluble (up to 30 mg/ml) | |
| Diethyl Ether | Soluble | |
| Benzene | Soluble | |
| Petroleum Ether | Slightly soluble |
Table 3: Spectroscopic Data of this compound
| Technique | Data | Source(s) |
| ¹H-NMR | Conforms to structure | |
| ¹³C-NMR | Conforms to structure | |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ observed | |
| UV Absorption | Exhibits UV absorption between 210-350 nm |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.
2.1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).
-
The melting point range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-2 °C).
-
2.2. Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature by allowing a saturated solution to reach equilibrium.
-
Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC system.
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.
-
Apparatus: NMR spectrometer, NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, as it is a good solvent for this compound) in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the ¹H NMR data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically performed. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the ¹³C NMR data similarly to the ¹H spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.4. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds in a mixture.
-
Apparatus: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap), appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile, water with formic acid).
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Set up the HPLC method, including the mobile phase gradient, flow rate, and column temperature. A typical reversed-phase gradient might run from water/acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer parameters, including the ionization mode (positive or negative electrospray ionization, ESI), mass range, and fragmentation energy (for MS/MS).
-
Inject the sample into the LC-MS system.
-
Analyze the resulting data to determine the retention time and the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. This confirms the molecular weight and provides structural information.
-
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to its interaction with key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
3.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been reported to inhibit this pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
3.2. Modulation of the MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.
Caption: Modulation of the MAPK/ERK pathway by this compound.
Experimental Workflow for Investigating Pathway Inhibition
Caption: Workflow for analyzing signaling pathway inhibition.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Signal Transduction Pathways: MAP Kinases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
An In-depth Technical Guide to the Biological Activities of Isoalantolactone
A Sesquiterpene Lactone with Diverse Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone primarily isolated from the roots of Inula helenium and other related plant species, has emerged as a compound of significant interest in pharmacological research.[1][2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities of isoalantolactone, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms and signaling pathways that underpin these effects, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Isoalantolactone, an eudesmane-type sesquiterpene lactone, has a long history of use in traditional medicine.[1] Modern scientific investigation has revealed a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics. This guide will explore the key biological activities of isoalantolactone, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.
Anticancer Activity
Isoalantolactone exhibits potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines, including but not limited to prostate, pancreatic, lung, ovarian, and colon cancers. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
A primary mechanism of isoalantolactone's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: Isoalantolactone has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to apoptosis. The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is downregulated.
-
Extrinsic Pathway: In some cancer cell lines, isoalantolactone can upregulate the expression of death receptors, such as DR5, on the cell surface. This sensitization to extrinsic death signals contributes to the overall apoptotic effect.
Cell Cycle Arrest
Isoalantolactone can induce cell cycle arrest, primarily at the G1 or S phase, in various cancer cells. This prevents cancer cell proliferation and provides a window for apoptotic mechanisms to take effect.
Generation of Reactive Oxygen Species (ROS)
A key event in isoalantolactone-induced apoptosis is the significant elevation of intracellular reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger apoptotic signaling pathways. The pro-apoptotic effects of isoalantolactone can often be reversed by treatment with ROS scavengers like N-acetylcysteine (NAC).
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic effects of isoalantolactone on various cancer cell lines, as indicated by IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 8.15 ± 1.16 | |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | |
| DU145 | Prostate Cancer | Not specified | |
| PC-3 | Prostate Cancer | Not specified | |
| LNCaP | Prostate Cancer | Not specified | |
| SK-MES-1 | Lung Squamous Carcinoma | Not specified | |
| ECA109 | Esophageal Cancer | Not specified | |
| NCCIT | Testicular Cancer | Not specified | |
| NTERA2 | Testicular Cancer | Not specified |
Anti-inflammatory Activity
Isoalantolactone demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways.
Inhibition of the NF-κB Pathway
A central mechanism of isoalantolactone's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to inhibit the phosphorylation of IKK and the degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.
Modulation of Other Inflammatory Pathways
Isoalantolactone has also been reported to inhibit the ubiquitination of TRAF6, an upstream regulator of NF-κB, further contributing to its anti-inflammatory effects.
Antimicrobial Activity
Isoalantolactone exhibits a range of antimicrobial activities against bacteria and fungi.
Antibacterial Activity
While isoalantolactone may show weak direct antibacterial activity against some Gram-negative bacteria, it has been found to act as an inhibitor of MCR-1, an enzyme that confers resistance to colistin. This suggests a potential role for isoalantolactone in overcoming antibiotic resistance. It also shows activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Antifungal Activity
Isoalantolactone has demonstrated antifungal activity against various fungal strains, including Candida albicans. Its mechanism may involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of isoalantolactone against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Bacterium | 32 | |
| Bacillus subtilis | Bacterium | 100-425 | |
| Escherichia coli | Bacterium | 100-425 | |
| Pseudomonas fluorescens | Bacterium | 100-425 | |
| Sarcina lentus | Bacterium | 100-425 | |
| Staphylococcus aureus | Bacterium | 100-425 | |
| Candida albicans | Fungus | >128 |
Signaling Pathways Modulated by Isoalantolactone
Isoalantolactone exerts its biological effects by modulating several key signaling pathways.
ROS-Mediated Apoptosis Pathway
Caption: ROS-mediated apoptosis pathway induced by Isoalantolactone.
NF-κB Inhibition Pathway
Caption: Inhibition of the NF-κB signaling pathway by Isoalantolactone.
STAT3 Inhibition Pathway
Caption: Inhibition of the STAT3 signaling pathway by Isoalantolactone.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Isoalantolactone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of isoalantolactone (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Isoalantolactone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with isoalantolactone as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Materials:
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with isoalantolactone, then lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isoalantolactone stock solution
-
Microplate reader or visual inspection
-
-
Procedure:
-
Perform serial two-fold dilutions of isoalantolactone in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of isoalantolactone that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
Isoalantolactone is a promising natural compound with a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Its ability to modulate multiple key signaling pathways, such as NF-κB, STAT3, and ROS-mediated apoptosis, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on in vivo efficacy and safety profiling, as well as the potential for synergistic combinations with existing therapies. The development of novel derivatives of isoalantolactone could also lead to compounds with enhanced potency and selectivity. Continued investigation into this fascinating molecule is warranted to fully unlock its potential for the treatment of various human diseases.
References
Review of (+)-Isoalantolactone pharmacological effects
An In-depth Technical Guide to the Pharmacological Effects of (+)-Isoalantolactone
Introduction
This compound (IAL) is a naturally occurring sesquiterpene lactone, a class of compounds characterized by a 15-carbon skeleton.[1] It is primarily extracted from the roots and leaves of various plants belonging to the Asteraceae family, most notably Inula helenium (elecampane), Inula japonica, and Inula racemosa.[2][3] These plants have a long history of use in traditional medicine, and modern research has identified IAL as one of their key bioactive constituents.[1] Over the past two decades, extensive investigation has revealed that IAL possesses a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[4] Its mechanisms of action often involve the modulation of critical cellular signaling pathways.
This technical guide provides a comprehensive review of the core pharmacological effects of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing the complex signaling pathways it modulates. The content is intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity
IAL has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines, including those of the pancreas, prostate, colon, lung, breast, and head and neck squamous cell carcinoma (HNSCC). Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.
Mechanisms of Action
The anticancer effects of IAL are largely attributed to its ability to induce oxidative stress and interfere with multiple signaling cascades:
-
Induction of Apoptosis via ROS: IAL treatment leads to an overproduction of reactive oxygen species (ROS) in cancer cells. This elevation in ROS disrupts the mitochondrial membrane potential, triggering the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death. In osteosarcoma cells, the apoptosis-inducing effect of IAL was significantly reduced by the ROS inhibitor N-acetylcysteine (NAC), confirming the central role of oxidative stress.
-
Inhibition of PI3K/AKT/mTOR Signaling: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers. IAL has been shown to inhibit this pathway, leading to decreased cell survival and the induction of autophagy in melanoma and colorectal cancer cells.
-
Inhibition of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer cell proliferation and survival. IAL has been found to inhibit the phosphorylation of STAT3, thereby blocking its activation in prostate cancer, breast cancer, and melanoma.
-
Cell Cycle Arrest: IAL can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In HNSCC cells, IAL caused G1 phase arrest, which was associated with the upregulation of p53 and p21 and the downregulation of cyclin D. In osteosarcoma cells, it triggered arrest at the S and G2/M phases, accompanied by a reduction in cyclin B1 expression.
Quantitative Data: Anticancer Effects
| Cancer Type | Cell Line | Effect | Concentration / IC50 | Citation |
| Breast Cancer | MCF-7/DR | Reversal of Doxorubicin Resistance | 3-fold at 1 µg/mL | |
| Head and Neck (HNSCC) | UM-SCC-10A | Induction of Apoptosis | 25 µM and 50 µM | |
| Pancreatic Cancer | PANC-1 | Reduction of Mitochondrial Potential | Not specified | |
| Ovarian Cancer (Cisplatin-Resistant) | A2780cisR, SNU-8cisR | Sensitization to Cisplatin | 10 µM |
Signaling Pathway: IAL-Induced Apoptosis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]
- 3. Anticancer potential of isoalantolactone in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the In Vitro Cytotoxicity of (+)-Isoalantolactone on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of (+)-isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, on various cancer cell lines. IATL, primarily isolated from the roots of plants like Inula helenium, has garnered significant scientific interest for its potent anticancer properties.[1][2] This document synthesizes key findings on its cytotoxic efficacy, mechanisms of action, and impact on critical cellular signaling pathways, presenting the information in a structured format for researchers and drug development professionals.
Quantitative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| Head and Neck | UM-SCC-10A | 50 | 24 | [3] |
| UM-SCC-10A | 25 | 48 | [3] | |
| Cervical | HeLa | 8.15 ± 1.16 | Not Specified | [4] |
| Liver | HepG2 | 53.4 | 24 | |
| HuH7 | 9 | Not Specified | ||
| Colorectal | HCT116 | <10 | 48 | |
| SW620 | <20 (Significant apoptosis at 20µM) | 24 | ||
| Gallbladder | NOZ | 15.98 | Not Specified | |
| GBC-SD | 20.22 | Not Specified | ||
| Breast | MDA-MB-231 | >4 (No cytotoxicity <4µM) | 24 |
Core Mechanisms of Action
This compound exerts its anticancer effects through multiple interconnected mechanisms, primarily by inducing programmed cell death, halting cell proliferation, and modulating stress-response pathways.
Induction of Apoptosis
A primary mechanism of IATL-induced cytotoxicity is the induction of apoptosis, or programmed cell death. Studies have consistently shown that IATL treatment leads to classic apoptotic hallmarks in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by:
-
Modulation of Bcl-2 Family Proteins: IATL upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (MMP).
-
Cytochrome c Release: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the key executioner caspase-3, which cleaves essential cellular substrates like PARP, culminating in cell death.
Cell Cycle Arrest
IATL effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 or G1 phase. This arrest prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their division and growth. The key molecular events involved include:
-
Upregulation of the tumor suppressor protein p53.
-
Increased expression of the cyclin-dependent kinase inhibitor p21.
-
Downregulation of cyclin D, a key regulator of G1 phase progression.
Induction of Autophagy
In some cancer cell lines, such as colorectal cancer, IATL has been shown to induce autophagy. While autophagy can sometimes promote cell survival, in this context, it can be cytoprotective. The inhibition of autophagy using agents like chloroquine (CQ) or Bafilomycin A1 (Baf-A1) has been shown to enhance the cytotoxic and apoptotic effects of IATL, suggesting a complex interplay between these cellular processes.
Generation of Reactive Oxygen Species (ROS)
IATL treatment leads to an overproduction of reactive oxygen species (ROS) within cancer cells. This oxidative stress is a key upstream event that can trigger multiple downstream signaling pathways, including those leading to apoptosis and cell cycle arrest. The induction of ROS has been linked to the activation of stress-related kinases like JNK.
Modulation of Key Signaling Pathways
The cytotoxic effects of this compound are orchestrated through its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: IATL is a known inhibitor of the PI3K/Akt/mTOR signaling cascade in cancer cells, including colorectal and pancreatic cancer. This pathway is crucial for cell growth, proliferation, and survival. By suppressing the phosphorylation of Akt and mTOR, IATL inhibits downstream signaling, contributing to apoptosis and autophagy.
-
MAPK Pathways: IATL activates the c-Jun N-terminal kinase (JNK) pathway, a branch of the MAPK signaling family, often as a consequence of ROS production. JNK activation is closely linked to the induction of apoptosis. In contrast, IATL can inhibit other MAPK pathways like p38, which has been associated with suppressing cancer cell migration and invasion.
-
NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. IATL has been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that promotes cell proliferation and survival. IATL induces apoptosis by inhibiting the STAT3 signaling pathway in cancers such as prostate and breast cancer.
-
Wnt/β-catenin Pathway: In pancreatic cancer, IATL has been found to inhibit the canonical Wnt/β-catenin signaling pathway, which plays a significant role in cancer development and progression.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., UM-SCC-10A, HCT116) into 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 100 µM) dissolved in DMSO and diluted in cell culture medium. A vehicle control group (DMSO only) must be included. Incubate for the desired time periods (e.g., 24 or 48 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of IATL (e.g., 5, 10, 20 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS, and resuspend them in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with IATL (e.g., 20, 40 µM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix them in 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells twice with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each cycle phase.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Protein Extraction: After treatment with IATL, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine relative protein expression.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the signaling pathways modulated by this compound.
References
- 1. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]
- 2. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoalantolactone Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Technical Guide to the Preliminary Mechanisms of Action of (+)-Isoalantolactone
For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of potential therapeutic agents is paramount. (+)-Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, has garnered significant interest for its diverse pharmacological activities, particularly its anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, focusing on its effects on key signaling pathways and cellular processes.
Core Anti-Cancer Mechanisms
This compound exerts its anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and autophagy.[3] A central theme in its mechanism is the generation of reactive oxygen species (ROS), which plays a crucial role in initiating and mediating its cytotoxic effects in various cancer cell lines.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from various studies, highlighting the inhibitory concentrations and apoptotic effects of IATL on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | ~20-40 | |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | |
| PC-3 | Prostate Cancer | Not specified | |
| DU145 | Prostate Cancer | Not specified | |
| LNCaP | Prostate Cancer | Not specified | |
| SK-MES-1 | Lung Squamous Carcinoma | Not specified | |
| U2OS | Osteosarcoma | Not specified | |
| HCT116 | Colorectal Cancer | Not specified |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
| PANC-1 | 20 | 62.67 ± 2.82 | |
| PANC-1 | 40 | 69.00 ± 4.23 | |
| PC-3 | 20 | 22.13 ± 1.48 | |
| PC-3 | 40 | 34.87 ± 1.34 |
Key Signaling Pathways Targeted by this compound
IATL has been shown to modulate several critical signaling pathways that are often dysregulated in cancer. These include the STAT3, NF-κB, and PI3K/Akt/mTOR pathways.
1. STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and differentiation. Constitutive activation of STAT3 is common in many cancers, including prostate cancer. IATL has been demonstrated to inhibit the constitutive activation of STAT3 by reducing its phosphorylation at Tyr 705. This inhibition is, at least in part, mediated by ROS production, as pretreatment with the ROS scavenger N-acetyl-L-cysteine (NAC) can reverse these effects. The inhibition of STAT3 signaling by IATL leads to decreased expression of downstream anti-apoptotic proteins, contributing to apoptosis.
2. NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation in cancer cells promotes proliferation and inhibits apoptosis. IATL has been shown to suppress NF-κB activation. In glioblastoma cells, IATL inhibits IKKβ phosphorylation, which in turn prevents the binding of NF-κB to the promoter of cyclooxygenase 2 (COX-2), a pro-inflammatory enzyme. This inhibition of the NF-κB pathway contributes to the pro-apoptotic effects of IATL.
3. PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. IATL has been shown to inhibit this pathway in various cancer cells, including colorectal cancer and melanoma. By downregulating the phosphorylation of Akt and mTOR, IATL can induce cell cycle arrest and autophagy.
Induction of Apoptosis: Intrinsic and Extrinsic Pathways
IATL induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: IATL treatment leads to an increase in ROS generation, which in turn causes a reduction in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. This process is regulated by the Bcl-2 family of proteins, with IATL upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. The release of cytochrome c activates caspase-3, a key executioner caspase that leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, apoptosis.
-
Extrinsic Pathway: In some cancer cell lines, IATL has been shown to upregulate the expression of death receptor 5 (DR5). The engagement of DR5 with its ligand can initiate a signaling cascade involving the Fas-associated death domain (FADD) and caspase-8, leading to the activation of downstream executioner caspases.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preliminary studies of this compound's mechanism of action.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of IATL on cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., PANC-1, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of IATL (e.g., 0, 5, 10, 20, 40 µM) for a specified period (e.g., 24, 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after IATL treatment.
-
Protocol:
-
Treat cancer cells with IATL at desired concentrations for a specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in the signaling pathways affected by IATL.
-
Protocol:
-
Treat cells with IATL and lyse them to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, NF-κB p65, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Measurement of Intracellular ROS
-
Objective: To measure the levels of intracellular ROS generated by IATL treatment.
-
Protocol:
-
Treat cells with IATL for the desired time.
-
Incubate the cells with a fluorescent probe for ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA).
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the ROS-mediated apoptotic effects of this compound.
References
The Discovery and History of (+)-Isoalantolactone: A Technical Guide
Abstract
(+)-Isoalantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this promising bioactive compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its isolation, structural elucidation, and mechanisms of action.
Discovery and Historical Context
The history of this compound is intrinsically linked to the medicinal use of the plant Inula helenium, commonly known as elecampane. The plant has a long history of use in traditional medicine, dating back to ancient Greek and Roman times, for treating a variety of ailments, particularly respiratory and digestive disorders[1][2][3]. The bioactive principles of the plant, however, remained uncharacterized until the advent of modern chemistry.
While the exact date and individual credited with the first isolation of this compound are not definitively documented in readily available literature, it is known to have been co-isolated with its isomer, alantolactone, from the roots of Inula helenium. Early phytochemical investigations of Inula species in the 20th century led to the identification of a mixture of these sesquiterpene lactones, often referred to as "helenin"[4]. The structural elucidation of these eudesmanolide-type sesquiterpenoids progressed with the development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which allowed for the definitive assignment of their complex stereochemistry.
Physicochemical and Spectroscopic Data
This compound is a crystalline solid with the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.32 g/mol [5]. Its structure features a decalin ring system fused to a γ-lactone ring with two exocyclic double bonds, which are crucial for its biological activity.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 6.10 (1H, d, J=2.0 Hz), 5.50 (1H, d, J=2.0 Hz), 4.80 (1H, s), 4.48 (1H, s), 3.15 (1H, m), 2.95 (1H, m), 1.65 (3H, s), 1.25 (3H, s) |
| ¹³C-NMR (CDCl₃) | δ (ppm): 170.5 (C=O), 149.0 (C), 140.0 (C), 121.0 (CH₂), 109.5 (CH₂), 81.5 (CH), 52.0 (CH), 49.5 (C), 41.5 (CH), 38.0 (CH₂), 34.0 (CH₂), 33.0 (CH₂), 28.0 (CH₂), 23.0 (CH₃), 18.0 (CH₃) |
| Mass Spectrometry (LC-ESI-QTOF) | m/z: 233.1535 [M+H]⁺, 255.1355 [M+Na]⁺ |
| Infrared (IR) Spectroscopy | Characteristic absorptions (cm⁻¹): ~1770 (γ-lactone C=O), ~1650 (C=C), ~890 (exocyclic C=CH₂) |
Experimental Protocols
Isolation of this compound from Inula helenium
The following protocol is a synthesized example based on established methods for the extraction and isolation of this compound.
3.1.1. Extraction
-
Plant Material: 1 kg of dried and powdered roots of Inula helenium.
-
Solvent Extraction: The powdered root material is subjected to maceration with 5 L of 95% ethanol at room temperature for 48 hours with occasional agitation. The process is repeated three times.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
3.1.2. Fractionation and Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in 500 mL of distilled water and partitioned successively with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).
-
Column Chromatography: The n-hexane fraction, which is rich in sesquiterpene lactones, is concentrated and subjected to column chromatography on silica gel (100-200 mesh).
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2) and visualized with vanillin-sulfuric acid reagent.
-
-
Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a mixture of ethanol and water to yield colorless crystals.
Diagram 1: Experimental Workflow for Isolation
References
(+)-Isoalantolactone (CAS: 470-17-7): A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties and Mechanisms of Action of a Promising Sesquiterpene Lactone
Abstract
(+)-Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone with the Chemical Abstracts Service (CAS) number 470-17-7, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Isolated primarily from the roots of plants such as Inula helenium, IAL has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, potent anticancer properties against a variety of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details experimental protocols for assessing its activity, and illustrates its mechanisms of action through signaling pathway diagrams.
Chemical and Physical Properties
This compound is a member of the eudesmane class of sesquiterpenoids, characterized by a specific three-ring structure. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 470-17-7 | [4] |
| Molecular Formula | C₁₅H₂₀O₂ | |
| Molecular Weight | 232.32 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (commonly available) | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |
Biological Activities and Quantitative Data
The primary biological activities of this compound are its potent cytotoxic and anti-proliferative effects on a wide range of cancer cells. It is also recognized for its anti-inflammatory and antimicrobial properties.
Anticancer Activity
IAL's anticancer effects are attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC₅₀) values of IAL in various cancer cell lines are presented in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| PANC-1 | Pancreatic Cancer | 40 | 24 | |
| BxPC-3 | Pancreatic Cancer | 43 | Not Specified | |
| HPAC | Pancreatic Cancer | 48 | Not Specified | |
| K562 | Leukemia | 1.2 | Not Specified | |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not Specified | |
| HCT116 | Colorectal Cancer | 8.51 | 48 | |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 8.84 | 48 | |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 | |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 |
Anti-inflammatory Activity
IAL has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, at concentrations of 4 and 8 µM, IAL significantly decreases the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages.
Mechanisms of Action: Signaling Pathways
This compound modulates several critical signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary mechanisms involve the induction of reactive oxygen species (ROS), which in turn affects multiple downstream targets.
Inhibition of STAT3 Signaling
IAL has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is believed to bind to the SH2 domain of STAT3, which can competitively inhibit its dimerization. IAL also suppresses the activity of the upstream kinase Src, further contributing to the inhibition of STAT3 activation.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of (+)-Isoalantolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoalantolactone (IAL), a sesquiterpene lactone primarily isolated from the roots of Inula helenium and other related plant species, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Understanding the pharmacokinetic profile and bioavailability of IAL is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of IAL, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been investigated in rats following both intravenous and oral administration. The data consistently indicate rapid clearance and low oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Dose (mg/kg) | Cmax (mg/L) | t1/2 (h) | AUC0-inf (h·mg/L) | Reference |
| 5 | 2.302 (at 2 min) | - | - | [2] |
| - | - | 7.016 | 0.207 | [1] |
Cmax: Maximum plasma concentration; t1/2: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Dose | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | AUC0–12h (ng·min/mL) | Bioavailability (%) | Reference |
| 90 mg/kg Radix Inulae extract | 37.8 | 120 | 351.7 | 6112.3 | - | [3] |
| - | - | - | - | - | 1.88 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC0–12h: Area under the plasma concentration-time curve from time zero to 12 hours.
The oral bioavailability of this compound is reported to be low, approximately 1.88%. However, when considering its primary metabolites, the total bioavailability increases, suggesting extensive first-pass metabolism.
Absorption
In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have shown that this compound has high permeability. The primary mechanism of absorption is passive diffusion. However, the absorption is also influenced by active efflux mediated by multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). Despite good intestinal permeability, the low oral bioavailability suggests that other factors, such as first-pass metabolism, play a significant role.
Distribution
Following administration, this compound is distributed to various tissues. Studies in rats have shown that the highest concentrations are found in the gastrointestinal tract, particularly the small intestine, within 1-3 hours after administration. The concentration of IAL in different tissues follows the order: liver > kidney > lung ≈ heart > plasma > spleen. The significant accumulation in the liver is indicative of a strong first-pass effect. A large apparent volume of distribution (138.44 ± 54.14 L) has been reported after intravenous injection, suggesting potential accumulation in certain organs.
Metabolism
The primary metabolic pathway for this compound is Phase II metabolism, specifically conjugation with glutathione (GSH) and cysteine (Cys). This conjugation occurs with the exomethylene carbon atoms of the α,β-unsaturated carbonyl group of IAL. The main metabolites identified are IAL-GSH and IAL-Cys. In vitro studies have shown that these conjugation reactions can occur non-enzymatically, and the liver is the primary site of metabolism. No significant metabolism has been observed in artificial gastric or intestinal juice, or by rat intestinal bacteria.
After intravenous administration in rats, the exposure to the IAL-GSH and IAL-Cys metabolites was approximately 1.50-fold and 0.91-fold that of the parent drug, respectively, as measured by AUC. Following oral administration, the exposure to these metabolites was significantly higher, at around 12.97 times and 9.92 times that of the parent drug, respectively, indicating a substantial first-pass effect in the gut and/or liver. Other minor metabolic pathways include oxidation, hydration, and dehydrogenation.
Metabolic pathways of this compound.
Excretion
The primary route of elimination for this compound and its metabolites is through the feces. In a study with rats receiving an oral dose of Radix Inulae extract, approximately 28.22% of the administered IAL was recovered in the feces within 48 hours. Biliary excretion accounted for about 4.18% of the dose, while urinary excretion was minimal at 0.044%. The high fecal excretion further supports the idea of poor absorption and/or significant biliary excretion of metabolites.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A typical experimental workflow for an in vivo pharmacokinetic study of this compound in rats is outlined below.
Workflow for a pharmacokinetic study of IAL in rats.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Drug Administration: For oral administration, this compound is often dissolved in a suitable vehicle and administered by gavage. For intravenous administration, the compound is dissolved in a vehicle suitable for injection and administered via the tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points from the orbital venous plexus or tail vein into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with acetonitrile. An internal standard (e.g., osthole or psoralen) is added before precipitation. After centrifugation, the supernatant is collected, dried, and reconstituted for analysis.
-
Analytical Method: The concentration of this compound in plasma is determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. Separation is often achieved on a C18 column with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid). Detection is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM).
In Vitro Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transport Experiment: The permeability of this compound is assessed in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time points.
-
Inhibitor Studies: To investigate the role of efflux transporters, the transport experiment is repeated in the presence of specific inhibitors of P-glycoprotein (P-gp), MRPs, and BCRP.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified by UPLC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the extent of active efflux.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways, particularly those involved in inflammation and apoptosis.
NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB signaling pathway, which plays a central role in the inflammatory response.
IAL inhibits the NF-κB signaling pathway.
Apoptosis Signaling Pathway
This compound can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
IAL induces apoptosis via the mitochondrial pathway.
Conclusion
This compound exhibits complex pharmacokinetic characteristics, including good intestinal permeability offset by significant first-pass metabolism, leading to low oral bioavailability of the parent compound. The primary metabolic route involves conjugation with glutathione and cysteine. Its distribution pattern indicates a notable hepatic accumulation. Understanding these ADME properties is essential for the rational design of future preclinical and clinical studies. Furthermore, its ability to modulate key signaling pathways like NF-κB and apoptosis provides a mechanistic basis for its observed pharmacological effects and highlights its potential as a lead compound for drug development. Further research, potentially focusing on formulation strategies to bypass first-pass metabolism or the development of more stable analogs, could enhance its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Studying ROS-Mediated Signaling Pathways with (+)-Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone isolated from the roots of Inula helenium, has garnered significant attention in pharmacological research for its potent anticancer, anti-inflammatory, and antimicrobial activities.[1][2] A primary mechanism underlying its therapeutic potential is the induction of reactive oxygen species (ROS), which subsequently modulates various signaling pathways crucial for cell survival, proliferation, and apoptosis.[3] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate ROS-mediated cellular processes. Detailed protocols for key experiments are provided to facilitate research in this area.
Mechanism of Action
This compound exerts its biological effects primarily through the generation of intracellular ROS.[4] This elevation in ROS can trigger oxidative stress, leading to a cascade of downstream events that impact cellular function and fate. Key signaling pathways affected by IATL-induced ROS include:
-
Apoptosis Induction: IATL induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS generation leads to the dissipation of mitochondrial membrane potential (MMP), release of cytochrome c, and activation of caspases.
-
NF-κB Pathway Inhibition: IATL has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. This inhibition is mediated, at least in part, by IATL's ability to inhibit IKKβ phosphorylation, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
-
STAT3 Signaling Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial oncogenic pathway targeted by IATL. IATL can inhibit the phosphorylation and activation of STAT3, a process that can be reversed by antioxidants, suggesting a ROS-dependent mechanism.
-
PI3K/Akt/mTOR Pathway Modulation: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is critical for cell growth and survival, is also affected by IATL treatment. Inhibition of this pathway by IATL contributes to its pro-apoptotic and anti-proliferative effects.
-
MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, can be activated by IATL-induced ROS, contributing to the induction of apoptosis.
Quantitative Data
The following tables summarize the cytotoxic and biological activities of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PANC-1 | Pancreatic Cancer | ~30 | 48 |
| PC-3 | Prostate Cancer | ~30 | 24 |
| DU-145 | Prostate Cancer | ~40 | 24 |
| LNCaP | Prostate Cancer | ~25 | 24 |
| U2OS | Osteosarcoma | Not specified | 48 |
| SK-MES-1 | Lung Squamous Carcinoma | ~35 | 48 |
| MDA-MB-231 | Breast Cancer | ~20 | 48 |
| MCF-7 | Breast Cancer | ~25 | 48 |
| Hep3B | Hepatocellular Carcinoma | Not specified | 48 |
| HCT-116 | Colorectal Cancer | 0.023 (nanoparticle formulation) | Not specified |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not specified |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 (24h), 25 (48h) | 24, 48 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Parameter | Treatment | Observation |
| PC-3 | Apoptosis Rate | 20 µM for 24h | 22.13 ± 1.48% |
| PC-3 | Apoptosis Rate | 40 µM for 24h | 34.87 ± 1.34% |
| SK-MES-1 | Cell Cycle | Dose-dependent | G1 phase arrest |
| PANC-1 | Cell Cycle | Dose-dependent | S phase arrest |
| UM-SCC-10A | Cell Cycle | 25-50 µM for 24h | G1 phase arrest |
| MDA-MB-231 | Cell Cycle | Dose-dependent | G2/M phase arrest |
| MCF-7 | Cell Cycle | Dose-dependent | G2/M phase arrest |
Signaling Pathways and Experimental Workflows
Caption: IATL induces ROS, triggering multiple signaling pathways leading to apoptosis and cell cycle arrest.
Caption: A typical workflow for investigating the cellular and molecular effects of IATL treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS induced by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
After treatment, wash the cells twice with PBS.
-
Dilute the DCFH-DA stock solution to a final concentration of 10 µM in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess DCFH-DA.
-
Harvest the cells and resuspend in PBS.
-
Analyze the fluorescence intensity of DCF by flow cytometry (Excitation: 488 nm, Emission: 525 nm) or visualize under a fluorescence microscope.
Western Blot Analysis for Signaling Proteins
This protocol details the detection of key proteins in signaling pathways affected by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound as required.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Seed cells and treat with this compound to induce apoptosis.
-
Harvest 2-5 x 10⁶ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein per well and adjust the volume with lysis buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/460 nm (for fluorometric assays).
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Conclusion
This compound is a valuable pharmacological tool for investigating ROS-mediated signaling pathways. Its ability to induce oxidative stress and modulate key cellular processes such as apoptosis and cell cycle progression makes it a potent agent for studying the intricate mechanisms of cell death and survival. The protocols provided herein offer a foundation for researchers to explore the multifaceted effects of this compound and its potential therapeutic applications.
References
Application of (+)-Isoalantolactone in anti-inflammatory research models
Application Notes: (+)-Isoalantolactone in Anti-inflammatory Research
Introduction this compound (IAL), a sesquiterpene lactone extracted from the roots of plants like Inula helenium, has demonstrated significant pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] Its potential as a therapeutic agent for inflammatory diseases is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.[1][4] These application notes provide a comprehensive overview of the use of this compound in common anti-inflammatory research models, including detailed protocols and data summaries to guide researchers and drug development professionals.
Mechanism of Action this compound exerts its anti-inflammatory effects by targeting multiple critical signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression. Additionally, IAL has been shown to activate the Nrf2 antioxidant response pathway, further contributing to its anti-inflammatory and cytoprotective effects.
The NF-κB pathway is a key target of IAL. Studies have shown that IAL can inhibit the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes. One proposed mechanism is the inhibition of TRAF6 polyubiquitination, an upstream event leading to IKK activation. IAL also restrains the activation of the MAPK pathway, specifically the phosphorylation of ERK. Furthermore, IAL can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in antioxidant defense and inflammation resolution.
Application in In Vitro Research Models
A common and effective model for screening anti-inflammatory compounds is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of Gram-negative bacteria cell walls, induces a potent inflammatory response characterized by the production of nitric oxide (NO), prostaglandins (PG), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Data Summary: In Vitro Effects
The following table summarizes the observed anti-inflammatory effects of this compound in macrophage-based models.
| Model Cell Line | Stimulant | IAL Concentration | Target | Observed Effect | Reference |
| Mouse BMDMs | LPS (100 ng/mL) | 2.5 - 20 µM | NO, TNF-α, IL-1β, IL-6 | Dose-dependent suppression of production. | |
| RAW 264.7 Macrophages | LPS | Not Specified | NO, PG, IL-6, TNF-α | Reduced production of inflammatory mediators. | |
| Microglia | LPS | Not Specified | Inflammatory Cytokines | Significant reduction in cytokine levels. | |
| Glioblastoma Cells | - | Not Specified | COX-2 Expression | Inhibition of COX-2 via NF-κB suppression. |
Experimental Protocols: In Vitro Models
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance : Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating : Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction) to reach 80-90% confluency.
-
Pre-treatment : Replace the medium with fresh serum-free medium containing desired concentrations of IAL (e.g., 2.5, 5, 10, 20 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation : Add LPS (e.g., 100 ng/mL to 1 µg/mL) to all wells except the negative control group.
-
Incubation : Incubate for the desired period (e.g., 6 hours for qPCR, 24 hours for cytokine/NO analysis).
-
Collection : After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells to extract RNA or protein.
Protocol 2: Nitric Oxide (NO) Assay
-
Reagent : Use the Griess reagent to measure nitrite, a stable product of NO.
-
Procedure : Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A in a 96-well plate. Incubate for 10 minutes at room temperature, protected from light.
-
Measurement : Add 50 µL of Griess Reagent B, incubate for another 10 minutes, and measure the absorbance at 540 nm.
-
Quantification : Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Plate Coating : Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.
-
Sample Incubation : Add standards and collected cell supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate : Wash the plate and add Streptavidin-HRP. Incubate for 20-60 minutes.
-
Substrate Addition : Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.
-
Stopping Reaction : Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the optical density at 450 nm.
-
Quantification : Determine cytokine concentrations from the standard curve.
Protocol 4: Quantitative Real-Time PCR (qPCR) for iNOS and COX-2
-
RNA Extraction : Isolate total RNA from the cell lysates using a suitable kit (e.g., TRIzol). Assess RNA quality and quantity via spectrophotometry.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction : Prepare the qPCR master mix containing SYBR Green, forward and reverse primers for target genes (iNOS, COX-2) and a reference gene (e.g., β-actin or GAPDH), and the cDNA template.
-
Thermal Cycling : Perform the qPCR using a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.
Application in In Vivo Research Models
To validate in vitro findings, IAL's anti-inflammatory effects are tested in animal models of acute and chronic inflammation. Common models include carrageenan-induced paw edema for acute inflammation and LPS-induced acute lung injury (ALI).
Quantitative Data Summary: In Vivo Effects
| Model | Species | IAL Dosage | Readout | Observed Effect | Reference |
| LPS-induced Acute Lung Injury | Mice | 20 mg/kg (i.p.) | Pulmonary pathology, neutrophil infiltration, pro-inflammatory cytokines | Significant suppression of all inflammatory markers. | |
| Carrageenan-induced Paw Edema | Rats/Mice | Not Specified | Paw volume/thickness | Reduction in edema. | |
| Acute Peritonitis | Mice | Not Specified | Leukocyte migration | Inhibition of inflammatory cell infiltration. |
Experimental Protocols: In Vivo Models
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animals : Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping : Divide animals into groups: Control (vehicle), Positive Control (e.g., Indomethacin 10 mg/kg), and IAL-treated groups (various doses).
-
Baseline Measurement : Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration : Administer IAL or the vehicle (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis : Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.
Toxicology and Safety
Preclinical studies suggest that this compound is well-tolerated in mice. Doses up to 100 mg/kg did not result in mortality or signs of toxicity, with no significant alterations in histopathological or blood biochemical parameters. However, like many sesquiterpene lactones, it may cause allergic skin reactions upon contact. Further comprehensive toxicological studies are necessary to fully establish its safety profile for potential clinical applications.
Conclusion this compound is a promising natural compound with potent anti-inflammatory properties, demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK pathways and activation of the Nrf2 pathway, makes it an attractive candidate for further investigation in the development of novel anti-inflammatory therapies. The protocols and data presented here serve as a foundational guide for researchers exploring the therapeutic potential of this compound.
References
Application Notes and Protocols for the Synthesis of (+)-Isoalantolactone Derivatives with Improved Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] However, to enhance its therapeutic potential and address limitations such as metabolic stability, researchers have focused on the synthesis of novel IAL derivatives. These efforts have led to the discovery of compounds with significantly improved potency and selectivity for various biological targets.
This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives with a focus on two key areas of improved activity: inhibition of the NLRP3 inflammasome for anti-inflammatory applications and dual inhibition of STAT3/HDAC for anticancer therapy.
Part 1: Synthesis of Potent NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[3][4][5] IAL has been identified as a scaffold that targets the NLRP3 inflammasome. Through structural modifications, derivatives with dramatically enhanced inhibitory activity have been developed.
Featured Derivative: Compound 49
Compound 49, a derivative of this compound, has emerged as a potent NLRP3 inflammasome inhibitor, exhibiting an IC50 value of 0.29 μM, which is approximately 27-fold more potent than the parent compound IAL (IC50: 7.86 μM). Mechanistic studies have shown that compound 49 covalently binds to cysteine 279 in the NACHT domain of NLRP3, thereby inhibiting its assembly and activation.
Table 1: Inhibitory Activity of Isoalantolactone and Derivative 49 on NLRP3 Inflammasome
| Compound | Target | Assay | Cell Line | IC50 (μM) | Fold Improvement | Reference |
| This compound (IAL) | NLRP3 Inflammasome | Nigericin-induced IL-1β release | THP-1 | 7.86 | - | |
| Compound 49 | NLRP3 Inflammasome | Nigericin-induced IL-1β release | THP-1 | 0.29 | ~27 |
Experimental Protocol: Synthesis of Compound 49
This protocol describes a representative synthetic route to achieve derivatives similar to Compound 49, focusing on the modification of the isoalantolactone scaffold. The synthesis involves a multi-step process starting from commercially available this compound.
Workflow for the Synthesis of Compound 49
Caption: A generalized synthetic workflow for Compound 49.
Materials:
-
This compound (IAL)
-
Appropriate amine for Michael addition
-
Coupling agents (e.g., HATU, EDCI/HOBt)
-
Substituted carboxylic acid
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Michael Addition of Amine to IAL.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add the desired amine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the amine adduct (Intermediate A).
-
-
Step 2: Amide Coupling Reaction.
-
Dissolve Intermediate A (1.0 eq) and the desired substituted carboxylic acid (1.2 eq) in DMF.
-
Add a coupling agent such as HATU (1.5 eq) and a base like triethylamine (TEA) (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain Intermediate B.
-
-
Step 3: Final Modification (if necessary).
-
Further modifications can be carried out on Intermediate B to arrive at the final Compound 49 structure. This may involve deprotection steps or further functionalization as described in the specific literature for Compound 49.
-
Part 2: Synthesis of Dual STAT3/HDAC Inhibitors for Anticancer Applications
Signal Transducer and Activator of Transcription 3 (STAT3) and Histone Deacetylases (HDACs) are both validated targets in cancer therapy. Dual-target inhibitors that can simultaneously modulate both pathways offer a promising strategy to overcome drug resistance and enhance therapeutic efficacy. Hybrids of isoalantolactone and hydroxamic acid have been developed as potent dual STAT3/HDAC inhibitors.
Featured Derivative: Isoalantolactone-Hydroxamic Acid Hybrid
A notable example is a hybrid of IAL and a hydroxamic acid moiety, which has demonstrated potent inhibitory activity against both STAT3 and HDACs, with IC50 values in the sub-micromolar range against various cancer cell lines. The nanoparticle formulation of this hybrid showed even greater potency, with an IC50 of 0.023 μM against HCT-116 cells.
Table 2: Cytotoxic Activity of Isoalantolactone-Hydroxamic Acid Hybrid
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| IAL-Hydroxamic Acid Hybrid | Various | < 0.3 | |
| IAL-Hydroxamic Acid Hybrid Nanoparticles | HCT-116 | 0.023 |
Experimental Protocol: Synthesis of Isoalantolactone-Hydroxamic Acid Hybrid
The synthesis of these hybrids typically involves the esterification of the hydroxyl group on the isoalantolactone core with a linker connected to a hydroxamic acid precursor.
Workflow for Synthesis of IAL-Hydroxamic Acid Hybrid
Caption: A general synthetic route for IAL-Hydroxamic Acid Hybrids.
Materials:
-
This compound (IAL)
-
Linker molecule containing a carboxylic acid and a protected hydroxamic acid (e.g., O-benzylhydroxylamine)
-
Esterification reagents (e.g., DCC, DMAP)
-
Deprotection reagents (e.g., Pd/C, H2 for benzyl group)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Esterification.
-
To a solution of this compound (1.0 eq) and the linker-acid (1.1 eq) in dry DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the esterified intermediate.
-
-
Step 2: Deprotection to Yield the Hydroxamic Acid.
-
Dissolve the esterified intermediate in a suitable solvent such as THF or methanol.
-
Add a palladium on carbon catalyst (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final isoalantolactone-hydroxamic acid hybrid, which can be further purified by recrystallization or chromatography if necessary.
-
Part 3: Biological Evaluation Protocols
Protocol 1: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol is used to assess the inhibitory effect of synthesized compounds on NLRP3 inflammasome activation in human monocytic THP-1 cells.
Workflow for NLRP3 Inflammasome Inhibition Assay
Caption: Experimental workflow for the NLRP3 inflammasome assay.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compounds and vehicle control (DMSO)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with serum-free RPMI-1640.
-
-
Priming:
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS in serum-free RPMI-1640 for 4 hours.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh serum-free medium containing various concentrations of the test compounds or vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM nigericin or 5 mM ATP to each well.
-
Incubate for 1 hour.
-
-
IL-1β Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values based on the dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Procedure:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the isoalantolactone derivatives for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Protocol 3: STAT3 and HDAC Inhibition Assays
For the dual-target inhibitors, specific assays are required to confirm their activity against both STAT3 and HDACs.
-
STAT3 Inhibition: This can be assessed using a STAT3-dependent luciferase reporter gene assay or by Western blotting to measure the levels of phosphorylated STAT3 (p-STAT3).
-
HDAC Inhibition: Commercially available HDAC activity assay kits, which are typically fluorescence-based, can be used to measure the inhibition of HDAC enzymes.
Detailed protocols for these assays can be found in commercially available kits and relevant literature.
Conclusion
The synthetic methods and biological evaluation protocols outlined in this document provide a framework for the development and characterization of novel this compound derivatives with improved therapeutic potential. The examples of a potent NLRP3 inflammasome inhibitor and a dual STAT3/HDAC inhibitor highlight the versatility of the isoalantolactone scaffold for targeted drug design. By following these protocols, researchers can contribute to the advancement of this promising class of natural product-derived compounds for the treatment of inflammatory diseases and cancer.
References
Application Notes and Protocols for In Vivo Investigation of (+)-Isoalantolactone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of (+)-Isoalantolactone (IAL), a sesquiterpene lactone with demonstrated anti-inflammatory and anti-cancer properties. The following protocols are based on established methodologies from preclinical research and are intended to serve as a detailed framework for efficacy and mechanistic studies in relevant mouse models.
I. Pharmacokinetics and Toxicology Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) and the safety profile of IAL is critical for designing meaningful in vivo efficacy studies.
A. Pharmacokinetic Parameters
IAL is characterized by low water solubility. Following intravenous administration in rats, it is rapidly cleared from the blood. The primary metabolic pathway is through conjugation with glutathione (GSH) and cysteine (Cys) in the liver, leading to low oral bioavailability.[1][2]
Table 1: Key Pharmacokinetic Properties of this compound in Rodent Models
| Parameter | Observation | Species | Reference |
| Solubility | Poorly water-soluble | N/A | [1] |
| Metabolism | Primarily Phase II metabolism via GSH and Cys conjugation in the liver.[1][2] | Rat | |
| Oral Bioavailability | Low, approximately 1% | Rat | |
| Distribution | Mainly distributed in the gastrointestinal tract, liver, and kidneys. | Rat | |
| Excretion | Primarily through bile and feces. | Rat |
B. Toxicology
Acute and chronic toxicity studies in mice have demonstrated that IAL is well-tolerated at therapeutic doses. No significant signs of toxicity or mortality have been observed at doses up to 300 mg/kg.
Table 2: Summary of Toxicology Studies of this compound in Mice
| Study Type | Dose | Mouse Strain | Duration | Observations | Reference |
| Acute Toxicity | 100 mg/kg | CD1 | Single dose | No mortality or signs of toxicity. | |
| Chronic Toxicity | 100 mg/kg | CD1 | 30 days | No significant changes in histopathological and blood biochemical parameters. | |
| Behavioral/General Health | 300 mg/kg | Not specified | Not specified | No adverse effects on behavioral responses, body weight, or visceral appearance. |
II. Anti-Cancer Activity of this compound
IAL has shown significant anti-tumor effects in various cancer models by inducing apoptosis, cell cycle arrest, and autophagy.
A. Xenograft Mouse Models of Cancer
This model is crucial for evaluating the anti-tumor efficacy of IAL in vivo.
Experimental Protocol
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID), 6-8 weeks old.
-
Cell Lines: Human cancer cell lines such as HCT116 (colorectal cancer), DU145 (prostate cancer), or B16F10 (melanoma).
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Grouping and Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide mice into groups (n=6-10 per group):
-
Group I: Vehicle control (e.g., DMSO, corn oil).
-
Group II-IV: this compound (e.g., 10, 20, 50 mg/kg, i.p. or p.o.), administered daily or on alternate days.
-
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 15-49 days), euthanize the mice and excise the tumors.
-
Weigh the tumors and process for further analysis (e.g., histopathology, Western blotting, qRT-PCR).
-
Table 3: Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | IAL Dose and Route | Treatment Duration | Key Findings | Reference |
| Colorectal Cancer | HCT116 | BALB/c nude | 10 and 20 mg/kg, i.p. | 15 days | Significant suppression of tumor growth (64.5% and 82.1% reduction in tumor weight, respectively). | |
| Prostate Cancer | DU145 | Nude | 10 mg/kg, i.p. | 49 days | Marked reduction in tumor volume and weight. | |
| Melanoma | B16F10 | Allograft | Not specified | Not specified | Exerted anti-melanoma effects in vivo. |
B. Allograft Mouse Models
For cancers of murine origin, an allograft model in immunocompetent mice can be utilized.
Experimental Protocol
-
Animal Model: Syngeneic mouse strain (e.g., C57BL/6 for B16F10 melanoma cells).
-
Tumor Inoculation: Subcutaneously inject a suspension of a murine cancer cell line (e.g., B16F10) into the flank.
-
Grouping and Administration: Similar to the xenograft model, with vehicle and IAL treatment groups.
-
Monitoring and Endpoint Analysis: As described for the xenograft model.
III. Anti-Inflammatory Activity of this compound
IAL has been shown to possess potent anti-inflammatory properties, making it a candidate for treating inflammatory conditions like acute lung injury (ALI).
A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is used to evaluate the efficacy of IAL in mitigating acute inflammation in the lungs.
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of ALI: Intratracheally instill LPS (e.g., 5 mg/kg) to induce lung injury.
-
Grouping and Administration:
-
Group I: Control (vehicle).
-
Group II: LPS + Vehicle.
-
Group III: LPS + this compound (e.g., 20 mg/kg, i.p.), administered prior to or after LPS challenge.
-
-
Endpoint Analysis (e.g., 6-24 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-1β, IL-6).
-
Harvest lung tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
Table 4: Effects of this compound in a Mouse Model of Acute Lung Injury
| Parameter | Model | IAL Dose and Route | Key Findings | Reference |
| Pulmonary Edema | LPS-induced ALI | 20 mg/kg, i.p. | Significantly suppressed pulmonary permeability. | |
| Neutrophil Infiltration | LPS-induced ALI | 20 mg/kg, i.p. | Significantly suppressed neutrophil infiltration into the lungs. | |
| Pro-inflammatory Cytokines | LPS-induced ALI | 20 mg/kg, i.p. | Significantly suppressed the expression of TNF-α, IL-1β, and IL-6 in lung tissues and BALF. |
IV. Signaling Pathways Modulated by this compound
IAL exerts its biological effects by modulating several key signaling pathways involved in cancer and inflammation.
A. Anti-Cancer Signaling Pathways
Caption: this compound's anti-cancer signaling pathways.
B. Anti-Inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
V. Experimental Workflow
The following diagram outlines a general workflow for an in vivo study of this compound.
Caption: General experimental workflow for in vivo IAL studies.
References
Application Notes and Protocols: (+)-Isoalantolactone as a Tool for Studying Ferroptosis Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, has demonstrated significant anticancer properties.[1] While initially recognized for its ability to induce apoptosis, recent evidence highlights its role in triggering ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2][3] This makes this compound a valuable chemical tool for researchers studying the mechanisms of ferroptosis and for professionals in drug development exploring novel anticancer strategies. These application notes provide a comprehensive overview of how to utilize this compound to induce and study ferroptosis, complete with detailed protocols and data interpretation guidelines.
Ferroptosis is a distinct cell death pathway initiated by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[4] A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[4] Inhibition of GPX4 or depletion of its cofactor, glutathione (GSH), leads to unchecked lipid peroxidation and subsequent cell death. Studies have shown that this compound can modulate key proteins in the ferroptosis pathway, including GPX4, and induce hallmarks of this cell death process, such as lipid peroxidation and glutathione depletion.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in cancer cell lines, providing a reference for designing experiments.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| PANC-1 | Pancreatic Cancer | 40 | 24 |
| BxPC3 | Pancreatic Cancer | 43 | 24 |
| HPAC | Pancreatic Cancer | 48 | 24 |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 |
Data compiled from multiple studies.
Table 2: Effect of this compound on Testicular Cancer Cell Viability (NCCIT and NTERA2 cell lines)
| Treatment | NCCIT Cell Viability (%) | NTERA2 Cell Viability (%) |
| Control (0 µM IATL) | 100 | 100 |
| 5 µM IATL | ~85 | ~90 |
| 10 µM IATL | ~70 | ~80 |
| 20 µM IATL | ~50 | ~60 |
| 40 µM IATL | ~30 | ~40 |
| 80 µM IATL | ~20 | ~25 |
Data is approximated from graphical representations in the cited study.
Table 3: Qualitative Modulation of Ferroptosis-Related Proteins by this compound in Testicular Cancer Cells
| Protein | Function in Ferroptosis | Effect of IATL Treatment |
| GPX4 | Inhibits ferroptosis by reducing lipid peroxides | Decreased expression |
| xCT (SLC7A11) | Component of the cystine/glutamate antiporter, imports cystine for GSH synthesis, thus inhibiting ferroptosis | Decreased expression |
| NRF2 | Transcription factor that regulates antioxidant response, can inhibit ferroptosis | Decreased expression |
| HO-1 | Heme oxygenase-1, its overactivation can lead to iron accumulation and promote ferroptosis | Increased expression |
Based on Western Blot analysis in the cited study.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of this compound-Induced Ferroptosis
Caption: IATL induces ferroptosis by inhibiting GPX4, xCT, and NRF2, while upregulating HO-1.
Diagram 2: Experimental Workflow for Studying this compound-Induced Ferroptosis
Caption: Workflow for investigating IATL-induced ferroptosis.
Experimental Protocols
Assessment of Lipid Peroxidation using C11-BODIPY(581/591)
This protocol is for the fluorescent detection of lipid peroxidation in live cells. The C11-BODIPY(581/591) probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
This compound (stock solution in DMSO)
-
C11-BODIPY(581/591) (stock solution in DMSO)
-
Cell culture medium
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Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 20 µM, 40 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Staining:
-
Prepare a working solution of C11-BODIPY(581/591) at a final concentration of 1-10 µM in cell culture medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add the C11-BODIPY(581/591) working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging/Analysis:
-
Microscopy: Add fresh PBS or medium to the wells and immediately image the cells using a fluorescence microscope. Use filter sets appropriate for detecting both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a comparable channel.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a colorimetric assay to determine the intracellular concentration of GSH.
Materials:
-
This compound
-
GSH Assay Kit (commercially available kits are recommended, e.g., from Beyotime)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the previous protocol.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer according to the kit's instructions. This usually involves scraping the cells in the buffer and centrifuging to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay. This is necessary for normalizing the GSH levels.
-
GSH Assay:
-
Follow the specific instructions of the commercial GSH assay kit. This typically involves adding the cell lysate to a reaction mixture in a 96-well plate.
-
The reaction often involves the reduction of DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)] by GSH to produce a yellow-colored product (TNB), which is measured spectrophotometrically.
-
-
Measurement: Read the absorbance at the recommended wavelength (usually around 412 nm) using a microplate reader.
-
Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH concentration to the protein concentration of each sample. A decrease in GSH levels in this compound-treated cells is indicative of a pro-ferroptotic effect.
Western Blot Analysis of Ferroptosis-Related Proteins
This protocol details the detection of key ferroptosis-related proteins, such as GPX4 and xCT, by western blotting.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-xCT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 10 cm dish and treat with this compound.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GPX4, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH). A decrease in GPX4 and xCT protein levels upon this compound treatment supports the induction of ferroptosis.
Conclusion
This compound serves as a potent inducer of ferroptosis, making it an excellent tool for studying the molecular intricacies of this cell death pathway. By employing the protocols outlined above, researchers can effectively induce ferroptosis and quantify key markers, including lipid peroxidation, glutathione depletion, and the expression of critical regulatory proteins. These application notes provide a solid foundation for utilizing this compound in both basic research and preclinical drug development aimed at leveraging ferroptosis for therapeutic benefit.
References
- 1. Anticancer potential of isoalantolactone in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of isoalantolactone in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein modification and degradation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual regulation of Akt and glutathione caused by isoalantolactone effectively triggers human ovarian cancer cell apoptosis: Dual regulations of Akt and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving (+)-Isoalantolactone solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (+)-isoalantolactone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy. It is a sesquiterpene lactone, a class of naturally occurring compounds known for their lipophilic nature.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₂ | [2][3] |
| Molecular Weight | 232.32 g/mol | [1] |
| Appearance | Colorless crystals (est.) | |
| Melting Point | 112 - 115 °C | |
| Classification | Sesquiterpene Lactone |
Q2: Why is this compound poorly soluble in aqueous media?
This compound is a lipophilic ("fat-loving") molecule with a chemical structure that lacks polar functional groups capable of forming strong hydrogen bonds with water. This non-polar nature is the primary reason for its poor solubility in aqueous solutions like cell culture media and buffers, which are essential for most in vitro experiments.
Q3: What are the reported solubilities of this compound in common organic solvents?
To conduct in vitro assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the aqueous assay medium.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Notes | Reference |
| DMSO | Up to 50 mg/mL (~215 mM) | Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility. | |
| Ethanol | Up to 30 mg/mL (~129 mM) | An 80% ethanol solution has been shown to be effective for extraction. |
Q4: What is a typical stock solution concentration for in vitro studies?
Most researchers prepare stock solutions in the range of 20-50 mM in 100% DMSO. Given that typical final assay concentrations are in the low micromolar range (e.g., 10-40 µM), these stock solutions allow for a dilution factor of at least 1:500. This high dilution factor helps to minimize the final concentration of the organic solvent in the cell culture, which is crucial to avoid solvent-induced toxicity.
Troubleshooting Guide
Q5: My this compound is not dissolving completely in the organic solvent. What should I do?
If you encounter dissolution problems when preparing your stock solution, follow this systematic troubleshooting workflow.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of (+)-Isoalantolactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of (+)-Isoalantolactone in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Low Aqueous Solubility: As a lipophilic sesquiterpene lactone, this compound has limited solubility in gastrointestinal fluids. This poor solubility restricts its dissolution, which is a prerequisite for absorption across the intestinal wall.
-
Extensive First-Pass Metabolism: Following absorption, this compound undergoes significant metabolism in the liver before reaching systemic circulation. The primary metabolic pathway is Phase II conjugation with glutathione (GSH) and cysteine (Cys), which forms more polar and readily excretable metabolites[1][2]. This extensive first-pass effect significantly reduces the amount of active compound that reaches the bloodstream. The bioavailability of this compound has been estimated to be as low as 1%[1][2].
Q2: What are the expected pharmacokinetic parameters for this compound in rats after oral administration?
A2: Studies in rats have demonstrated low plasma concentrations and rapid clearance of this compound following oral administration. Typical pharmacokinetic parameters from a study involving oral administration of a Radix Inulae extract to rats are summarized in the table below. These values highlight the challenge of achieving therapeutic concentrations of the unformulated compound.
Q3: Are there any formulation strategies that can improve the oral bioavailability of this compound?
A3: Yes, several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and absorption by presenting the drug in an amorphous form with a reduced particle size and improved wettability.
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can protect it from degradation in the gastrointestinal tract, improve its solubility, and potentially enhance its absorption via lymphatic uptake, thereby bypassing the first-pass metabolism in the liver[3].
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound by forming fine emulsions in the gut, which can be more readily absorbed.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo animal studies with orally administered this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound | 1. Poor dissolution in the gastrointestinal tract.2. Extensive first-pass metabolism.3. Insufficient dose. | 1. Enhance Solubility and Dissolution: Formulate this compound as a solid dispersion with a hydrophilic carrier (see Experimental Protocol 1).2. Bypass First-Pass Metabolism: Consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS) or nanoparticles, to promote lymphatic absorption.3. Dose Escalation: If toxicologically permissible, conduct a dose-ranging study to determine if higher doses can achieve detectable plasma concentrations. |
| High variability in plasma concentrations between individual animals | 1. Inconsistent food intake affecting gastrointestinal physiology.2. Differences in gut motility and transit time.3. Variability in metabolic enzyme activity. | 1. Standardize Experimental Conditions: Fast animals overnight before dosing to minimize the effect of food on absorption. Ensure consistent dosing volumes and techniques.2. Improve Formulation Robustness: A well-designed formulation, such as a solid dispersion or a nanoemulsion, can provide more consistent drug release and absorption, reducing inter-individual variability. |
| Rapid clearance and short half-life in plasma | 1. Efficient hepatic metabolism (Phase II conjugation).2. Rapid distribution to tissues. | 1. Inhibition of Metabolism (for mechanistic studies): Co-administration with an inhibitor of relevant metabolic enzymes could be explored in preclinical models to understand the metabolic contribution to clearance. Note: This is for investigational purposes and not a therapeutic strategy.2. Sustained-Release Formulation: Develop a controlled-release formulation to prolong the absorption phase and maintain therapeutic concentrations for a longer duration. |
| Precipitation of the compound in the dosing vehicle | 1. The compound's concentration exceeds its solubility in the chosen vehicle. | 1. Vehicle Screening: Test the solubility of this compound in a variety of pharmaceutically acceptable vehicles (e.g., different oils, co-solvents).2. Formulation as a Suspension: If a solution is not feasible, prepare a micronized suspension with appropriate suspending and wetting agents to ensure dose uniformity. |
Data Presentation
| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | t1/2 (min) | Oral Bioavailability (%) | Reference |
| This compound | 90 mg/kg (in extract) | 37.8 ± 15.3 | 120 ± 50.2 | 6112.3 ± 2045.2 | 351.7 | ~1% (estimated) | |
| Alantolactone | 90 mg/kg (in extract) | 25.9 ± 9.3 | 90 ± 26.8 | 4918.9 ± 755.8 | 321.0 | Low (similar to isoalantolactone) | |
| Alantolactone | 14 mg/kg | Not Reported | 45.02 ± 0.88 | Not Reported | 56.24 (IV) | 50.88% | |
| Alantolactone | 28 mg/kg | Not Reported | 45.13 ± 0.39 | Not Reported | 56.24 (IV) | 50.88% |
Note: The higher bioavailability reported for alantolactone in the latter study may be due to different experimental conditions and vehicle used for administration, highlighting the significant impact of formulation on oral absorption.
Experimental Protocols
Experimental Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
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This compound
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Polyvinylpyrrolidone K30 (PVP K30) or other suitable hydrophilic carrier
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Ethanol (or another suitable volatile organic solvent)
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Rotary evaporator
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Vacuum oven
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Mortar and pestle
-
Sieves
Procedure:
-
Selection of Drug-to-Carrier Ratio: Based on preliminary studies, select an appropriate weight ratio of this compound to PVP K30 (e.g., 1:2, 1:4, 1:9).
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Dissolution: Accurately weigh the calculated amounts of this compound and PVP K30. Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask with the aid of gentle warming or sonication if necessary to form a clear solution.
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Solvent Evaporation: Attach the round-bottom flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the evaporation until a solid, transparent film is formed on the inner wall of the flask.
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Drying: Scrape the solid mass from the flask and place it in a vacuum oven. Dry the solid dispersion at a suitable temperature (e.g., 40°C) for 24-48 hours to ensure the complete removal of any residual solvent.
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Pulverization and Sieving: After drying, pulverize the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a desired mesh size to obtain a uniform particle size distribution.
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Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate in simulated gastrointestinal fluids, and physical properties (e.g., using DSC, XRD, and SEM) to confirm the amorphous nature of the drug within the carrier.
Mandatory Visualizations
Signaling Pathways
This compound has been reported to exert its pharmacological effects, including anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways. Below are diagrams of two of the most relevant pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the PI3K/Akt Signaling Pathway by this compound.
Experimental Workflow
Caption: Workflow for Enhancing and Evaluating the Oral Bioavailability of this compound.
References
(+)-Isoalantolactone stability issues in different solvents
Welcome to the Technical Support Center for (+)-Isoalantolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a sesquiterpene lactone with a non-polar structure, making it poorly soluble in water.[1][2] It is, however, soluble in various organic solvents. For research purposes, it is commonly dissolved in dimethyl sulfoxide (DMSO) and ethanol.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For short-term storage, solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month.[3][4] For long-term storage of the solid compound, it is recommended to keep it at -20°C, where it can be stable for up to three years. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, the stability of this compound can significantly impact experimental outcomes. Degradation of the compound can lead to a lower effective concentration and the formation of degradation products with potentially different biological activities. This can affect the reproducibility of your results. The stability is influenced by factors such as the solvent used, storage temperature, pH, and exposure to light.
Q4: How does the degradation of this compound affect its biological activity?
A4: this compound exerts its biological effects, such as anti-inflammatory and anti-cancer activities, by interacting with various cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Degradation can alter the chemical structure of the molecule, potentially reducing its ability to interact with its intended molecular targets. Furthermore, degradation products may have off-target effects or could be inactive, leading to a misinterpretation of experimental data.
Q5: Are there any known degradation pathways for this compound?
A5: The primary metabolic pathway for isoalantolactone in vivo involves conjugation with glutathione (GSH) and cysteine. Other in vivo metabolic reactions include oxidation, hydration, and dehydrogenation. In vitro, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help elucidate its degradation pathways. Such studies are crucial for developing stability-indicating analytical methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a stability study of your working solution under your specific experimental conditions (e.g., in cell culture media at 37°C) to determine its stability over the course of your experiment. |
| Low or no biological activity observed | Use of a degraded compound or inappropriate solvent. | Verify the purity of your this compound solid compound. Ensure the solvent used is compatible with your experimental system and does not cause precipitation of the compound. Some solvents can be toxic to cells at higher concentrations. |
| Precipitation of the compound in aqueous media | Poor aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept low (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts. Prepare working solutions by diluting the stock solution in your final aqueous buffer or medium just before use. |
| Unexpected biological effects | Formation of active degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method, such as HPLC, to monitor the purity of your compound over time and under different conditions. |
Data Presentation: Stability of this compound (Illustrative Data)
The following tables provide an illustrative template for presenting quantitative stability data for this compound. Researchers should populate these tables with their own experimental data.
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| DMSO | 25 | 100 | 98.5 | 1.5 |
| DMSO | 4 | 100 | 99.8 | 0.2 |
| DMSO | -20 | 100 | 100 | 0 |
| Ethanol | 25 | 100 | 97.2 | 2.8 |
| Ethanol | 4 | 100 | 99.5 | 0.5 |
| Ethanol | -20 | 100 | 100 | 0 |
| Methanol | 25 | 100 | 96.8 | 3.2 |
| Methanol | 4 | 100 | 99.1 | 0.9 |
| Methanol | -20 | 100 | 99.9 | 0.1 |
| PBS (pH 7.4) | 37 | 100 | 85.3 | 14.7 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Duration | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 100 | 75.2 | 24.8 | DP1, DP2 |
| 0.1 M NaOH | 24 h | 100 | 60.5 | 39.5 | DP3, DP4 |
| 3% H₂O₂ | 24 h | 100 | 88.9 | 11.1 | DP5 |
| Thermal (80°C) | 24 h | 100 | 92.1 | 7.9 | DP6 |
| Photolytic (UV light) | 24 h | 100 | 95.6 | 4.4 | DP7 |
Note: This is hypothetical data for illustrative purposes. DP refers to Degradation Product.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines the steps to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
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Acidic Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
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Keep the solution at room temperature or heat to a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
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Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
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Follow the same incubation and neutralization (with 0.1 M HCl) procedure as for acidic hydrolysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).
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Keep the solution at room temperature for a defined period.
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Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
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Transfer the solid compound or a solution to a thermostatically controlled oven at a specific temperature (e.g., 80°C) for a defined period.
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For the solid sample, dissolve it in a suitable solvent after exposure.
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Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
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Dilute the solutions to a suitable concentration for HPLC analysis.
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3. Analysis:
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Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the intact this compound from all its degradation products.
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Quantify the amount of remaining this compound and the formed degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation and Chromatographic Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
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Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of all peaks.
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 210 nm) should be selected.
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Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).
2. Method Validation:
-
The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
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Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the stressed samples from the forced degradation study. Peak purity analysis should be performed.
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Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
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Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Signaling Pathway Diagrams
The stability of this compound is critical as its degradation can impact its ability to modulate key signaling pathways involved in its therapeutic effects.
Experimental workflow for forced degradation studies.
References
Technical Support Center: Optimizing (+)-Isoalantolactone Dosage for Maximum Anticancer Effect
This technical support center is designed for researchers, scientists, and drug development professionals investigating the anticancer properties of (+)-Isoalantolactone (IATL). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in optimizing your experimental design and interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro anticancer studies?
A good starting point for in vitro experiments is to test a broad range of concentrations, often from 5 µM to 80 µM, to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[1][2] Published IC50 values vary depending on the cancer cell line and incubation time (see tables below for details). For instance, the IC50 for HeLa cells is reported to be around 8.15 µM, while for some pancreatic cancer cell lines, it can be around 40 µM.[3][4]
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
Inconsistent results in cell viability assays can arise from several factors. Ensure even cell seeding and distribution in your culture plates. The passage number of your cell line can also affect its response, so it's best to use cells from a consistent and low passage number. Additionally, verify that the this compound is fully dissolved in your solvent (commonly DMSO) and then diluted in the culture medium to avoid precipitation.[3]
Q3: My cells show a decrease in viability, but I'm unsure if it's due to apoptosis or another form of cell death. How can I confirm the mechanism?
To confirm apoptosis, you can perform an Annexin V/PI dual staining assay followed by flow cytometry analysis. An increase in the Annexin V positive and PI negative population indicates early apoptosis. Western blotting for key apoptosis markers like cleaved PARP, cleaved caspase-3, and the ratio of Bax to Bcl-2 can further validate the induction of apoptosis.
Q4: What is the recommended in vivo dosage for this compound in xenograft mouse models?
Studies have shown that this compound is well-tolerated in mice at doses up to 100 mg/kg. For antitumor efficacy studies in xenograft models, dosages have ranged from 10 mg/kg to 20 mg/kg, administered intraperitoneally.
Q5: I am not observing the expected cell cycle arrest. What should I check?
Ensure that you are treating the cells for a sufficient duration, typically 24 to 48 hours, for cell cycle effects to become apparent. The concentration of this compound is also critical; a dose-response experiment is recommended. Analyze your cells using flow cytometry after propidium iodide (PI) staining. Check for an accumulation of cells in the G0/G1 or G2/M phase, as IATL has been reported to induce arrest at these checkpoints depending on the cell line.
Data Presentation
In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Head and Neck | UM-SCC-10A | 50 | 24 | |
| Head and Neck | UM-SCC-10A | 25 | 48 | |
| Cervical | HeLa | 8.15 ± 1.16 | Not Specified | |
| Pancreatic | PANC-1 | 40 | 24 | |
| Pancreatic | BxPC3 | 43 | 24 | |
| Pancreatic | HPAC | 48 | 24 | |
| Leukemia | K562 | 1.2 | Not Specified | |
| Liver | HuH7 | 9 | Not Specified | |
| Liver (Normal) | MRC-5 | 40 | Not Specified |
In Vivo Dosage and Administration
| Animal Model | Tumor Type | Dosage | Administration Route | Reference |
| Nude Mice | Colorectal Cancer (HCT116 xenograft) | 10 mg/kg and 20 mg/kg | Intraperitoneal | |
| CD1 Mice | Toxicity Study | 100 mg/kg | Intraperitoneal |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for 24 or 48 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimal time determined from viability assays.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 200 µL of binding buffer. Add 5 µL of Annexin V-FITC (10 µg/mL) and incubate in the dark for 10 minutes. Then, add 10 µL of Propidium Iodide (PI) (20 µg/mL).
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
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Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at 4°C.
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Staining: Wash the fixed cells twice with PBS. Resuspend the cells in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle phase distribution.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | 1. Cell passage number too high. 2. Inconsistent cell seeding density. 3. Precipitation of this compound. | 1. Use cells from a lower passage number. 2. Ensure a homogenous cell suspension before seeding. 3. Ensure complete dissolution in DMSO before diluting in media. |
| High background in apoptosis assay | 1. Excessive centrifugation speed causing cell damage. 2. Delayed analysis after staining. | 1. Use gentle centrifugation (e.g., 300 x g for 5 minutes). 2. Analyze cells immediately after staining. |
| No clear peaks in cell cycle histogram | 1. Inappropriate cell fixation. 2. Presence of cell clumps. 3. Insufficient RNase treatment. | 1. Ensure fixation with ice-cold 70% ethanol. 2. Gently pipette to create a single-cell suspension before analysis. 3. Ensure RNase A is active and incubation time is sufficient. |
| Low protein yield for Western Blot | 1. Insufficient cell lysis. 2. Protein degradation. | 1. Use a suitable lysis buffer with sonication or mechanical disruption. 2. Always use protease inhibitors in your lysis buffer and keep samples on ice. |
Signaling Pathways and Experimental Workflows
References
- 1. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoalantolactone Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
Troubleshooting unexpected results in (+)-Isoalantolactone experiments
Technical Support Center: (+)-Isoalantolactone Experiments
Welcome to the technical support center for this compound (IATL), a sesquiterpene lactone with diverse biological activities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide standardized protocols for common experiments involving IATL.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cell Viability Assays (e.g., MTT, CCK-8)
Question 1: My cell viability results with this compound are inconsistent between experiments. What are the possible causes?
Answer: Inconsistent results in viability assays can stem from several factors. Here's a checklist to troubleshoot the issue:
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Cell Seeding Density: Ensure your cell seeding density is optimal and consistent across all wells. Uneven cell distribution can lead to variability. Gently swirl the plate after seeding to ensure a uniform monolayer.
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Cell Health and Passage Number: Verify the health and passage number of your cells. High passage numbers can alter cellular responses to IATL. It is recommended to use cells within a consistent and low passage range.
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Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is non-toxic to your cells (generally <0.5%). Prepare fresh dilutions of IATL for each experiment as the compound's stability in media over time may vary.
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Incubation Time: The cytotoxic effect of IATL is time-dependent. If you are not observing a significant effect, consider extending the incubation period (e.g., from 24h to 48h).[1]
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Assay-Specific Issues (MTT): For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution is a common source of variability.
Question 2: I am observing a lower-than-expected cytotoxic effect of this compound on my cancer cell line.
Answer: Several factors could contribute to reduced cytotoxicity:
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Cell Line Resistance: The specific cancer cell line you are using may be less sensitive to IATL. IC50 values for IATL can vary significantly between cell lines.[2] For example, the IC50 for PANC-1 cells is approximately 40 µM, while for K562 cells it is 1.2 µM.[2]
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Induction of Cytoprotective Autophagy: In some cancer cell lines, such as colorectal cancer cells, IATL can induce cytoprotective autophagy, which can counteract the apoptotic effects and reduce overall cell death.[3][4] Consider co-treatment with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if cytotoxicity is enhanced.
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Serum Interaction: Components in the fetal bovine serum (FBS) of your culture medium could potentially bind to IATL, reducing its effective concentration. If your experimental design allows, consider reducing the serum concentration.
Question 3: The IC50 value I calculated for this compound is different from published values.
Answer: Discrepancies in IC50 values are common and can be attributed to:
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Different Experimental Conditions: Variations in cell lines, cell density, incubation time, and assay method can all lead to different IC50 values.
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Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities can affect the compound's activity.
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Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also influence the result.
Section 2: Apoptosis Assays (e.g., Annexin V/PI Staining)
Question 1: I am not observing a significant increase in apoptosis after treating cells with this compound.
Answer: The timing of your analysis is crucial for detecting apoptosis.
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Time-Course Experiment: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. It is recommended to perform a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal window for detecting apoptosis in your cell line.
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Compound Concentration: The concentration of IATL used is critical. A dose-response experiment will help determine the optimal concentration for inducing apoptosis without causing overwhelming necrosis.
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Caspase-Dependent Pathway: IATL-induced apoptosis is often caspase-dependent. If you suspect the apoptotic pathway is not being activated, you can pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues the cells from IATL-induced death.
Question 2: My flow cytometry data for Annexin V/PI staining shows a large population of necrotic (Annexin V+/PI+) cells rather than apoptotic (Annexin V+/PI-) cells.
Answer: A high percentage of necrotic cells could indicate:
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High Compound Concentration: The concentration of IATL may be too high, leading to rapid, widespread cell death through necrosis instead of the more controlled process of apoptosis. Try using a lower concentration range.
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Late Time Point: If you are analyzing the cells at a very late time point after treatment, early apoptotic cells may have progressed to secondary necrosis. Analyzing at an earlier time point may reveal a larger early apoptotic population.
Section 3: Western Blotting and Signaling Pathways
Question 1: I am not seeing the expected changes in STAT3 phosphorylation after this compound treatment.
Answer: Trouble with detecting changes in protein phosphorylation can be due to several factors:
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Time Point of Lysis: Phosphorylation events can be transient. It is important to lyse the cells at the optimal time point after IATL treatment to observe the maximal change in phosphorylation. A time-course experiment is recommended.
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Cell Line Specificity: While IATL is known to inhibit STAT3 phosphorylation in cell lines like DU145 and MDA-MB-231, the baseline level of activated STAT3 can vary between cell lines. Some cell lines may have very low basal p-STAT3 levels, making it difficult to detect a decrease.
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Antibody Quality: Ensure you are using a high-quality, validated antibody specific for phosphorylated STAT3 (Tyr705).
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Proper Controls: Include appropriate positive and negative controls. For example, a known activator of the STAT3 pathway (like IL-6) can be used as a positive control, and untreated cells serve as the negative control.
Question 2: I am seeing contradictory results regarding the effect of this compound on the NF-κB pathway.
Answer: The effect of IATL on the NF-κB pathway can be complex and cell-type dependent.
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Mechanism of Inhibition: IATL has been shown to inhibit NF-κB activation by preventing the phosphorylation of IKKβ, which in turn inhibits the degradation of IκBα and the nuclear translocation of p65.
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Upstream Signaling: The activation state of upstream regulators of the NF-κB pathway in your specific cell model can influence the observed effect of IATL.
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Experimental Readout: Ensure you are looking at the correct component of the pathway. Analyzing the phosphorylation of IKKβ, IκBα, and the nuclear localization of p65 will provide a more complete picture than looking at just one of these markers.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay |
| PANC-1 | Pancreatic Cancer | 40 | 24 | MTT |
| BxPC3 | Pancreatic Cancer | 43 | 24 | MTT |
| HPAC | Pancreatic Cancer | 48 | 24 | MTT |
| K562 | Leukemia | 1.2 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not Specified | MTT |
| HCT116 | Colorectal Cancer | 8.51 | 48 | MTT |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 8.84 | 48 | MTT |
| HuH7 | Liver Cancer | 9 | Not Specified | MTT |
Experimental Protocols
Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.
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Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
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Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis of Signaling Proteins
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Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A typical experimental workflow for studying this compound.
References
- 1. Isoalantolactone induces the apoptosis of oxaliplatin-resistant human colorectal cancer cells mediated by ROS generation and activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of (+)-Isoalantolactone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of (+)-Isoalantolactone during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Some suppliers suggest storage at 2-8°C is adequate for up to 24 months if the container is tightly sealed.[3] Under these conditions, the solid compound is expected to be stable for at least four years.[1]
Q2: How should I store solutions of this compound?
It is highly recommended to prepare and use solutions on the same day. Long-term storage of this compound in solution is not advised due to the potential for degradation.[2] If short-term storage is unavoidable, aliquot the solution and store at -20°C for no longer than one month.
Q3: What are the main factors that can cause degradation of this compound?
Based on the chemical structure of sesquiterpene lactones, the primary factors contributing to degradation are:
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Temperature: Higher temperatures accelerate degradation.
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pH: Both acidic and especially alkaline conditions can promote hydrolysis of the lactone ring.
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Solvent: Protic solvents, such as alcohols, may react with the molecule over time.
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Oxygen: The presence of oxygen can lead to oxidative degradation.
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Light: Exposure to UV or visible light may induce photolytic degradation.
Q4: What are the likely chemical degradation pathways for this compound?
While specific degradation pathways for this compound during storage have not been extensively documented in publicly available literature, based on its structure and in vivo metabolism studies, the following pathways are plausible:
-
Hydrolysis: The ester bond in the γ-lactone ring is susceptible to cleavage under aqueous conditions, particularly at non-neutral pH, forming the corresponding hydroxy carboxylic acid.
-
Oxidation: The double bonds and other parts of the molecule can be oxidized, leading to the formation of epoxides, hydroxylated derivatives, or other oxidation products.
-
Dehydrogenation: Loss of hydrogen atoms can lead to the formation of new double bonds.
-
Michael Addition: The α,β-unsaturated carbonyl system is a reactive site that can potentially react with nucleophiles present in the storage medium.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results over time. | Degradation of the this compound stock. | 1. Verify the storage conditions of your solid compound and solutions against the recommendations.2. Prepare fresh solutions from solid material for each experiment.3. Perform a purity check of your stock using a suitable analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatogram of an aged sample. | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS or NMR to identify potential degradation products.2. Review storage conditions (temperature, light exposure, solvent) to identify the likely cause of degradation.3. Discard the degraded stock and use fresh, properly stored this compound. |
| Inconsistency between different batches of the compound. | Different storage histories or initial purity. | 1. Always source high-purity this compound from a reputable supplier.2. Upon receipt, store all batches under the recommended conditions (-20°C, protected from light).3. Qualify each new batch with an analytical standard to ensure purity and identity. |
Data on Storage Conditions
While specific quantitative stability data for this compound is limited in published literature, the following table summarizes the general recommendations from suppliers and stability information for related sesquiterpene lactones.
| Parameter | Condition | Recommended Shelf Life | Source |
| Form | Solid | ≥ 4 years | |
| Temperature | -20°C | Up to 24 months | |
| 2-8°C | Not recommended for long-term | ||
| Form | Solution (in DMSO/Ethanol) | Use same day; max 1 month at -20°C |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Then, dissolve in methanol to the stock concentration.
-
Photostability: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Then, dissolve in methanol to the stock concentration. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start with 50:50 Acetonitrile:Water.
-
Linearly increase to 90:10 Acetonitrile:Water over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Method Development:
-
Inject the unstressed this compound sample to determine its retention time.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the resolution between these peaks and the parent this compound peak.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (Resolution > 2) for all peaks.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Managing Off-Target Effects of (+)-Isoalantolactone in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when working with (+)-Isoalantolactone (IAL) in cellular assays. Particular focus is given to identifying and managing potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound (IAL) is a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus.[1] It is known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[2][3] Its anticancer effects are often attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[4][5]
Q2: What is the underlying mechanism that can lead to off-target effects with this compound?
The chemical structure of IAL contains an α,β-unsaturated carbonyl group. This feature makes it an alkylating agent, capable of reacting with nucleophiles such as the thiol groups in cysteine residues of proteins. This reactivity is not always specific to a single protein target and can lead to covalent modification of numerous intracellular proteins, resulting in off-target effects.
Q3: I am observing high levels of cytotoxicity at my desired concentration. How can I determine if this is an on-target or off-target effect?
High cytotoxicity can be a result of either potent on-target activity or general off-target toxicity. To distinguish between these, consider the following:
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Dose-response analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve might indicate more generalized toxicity.
-
Time-course experiments: On-target effects may manifest at earlier time points or with a more defined kinetic profile compared to non-specific toxicity.
-
Use of less sensitive cell lines: Compare the cytotoxic effect in your target cell line with a cell line known to be less sensitive or lacking the putative target. A significant difference in sensitivity can point towards an on-target effect.
-
Target engagement assays: Directly measure the interaction of IAL with its intended target using techniques like the Cellular Thermal Shift Assay (CETSA).
Q4: My results are inconsistent between experiments. What could be the cause?
Inconsistency in results with IAL can stem from several factors:
-
Compound stability and solubility: IAL has low water solubility and is typically dissolved in DMSO. Ensure your stock solutions are properly prepared and stored. Precipitation of the compound in your culture medium can lead to variable effective concentrations.
-
Cellular health and passage number: Use cells that are healthy and within a consistent, low passage number range, as cellular responses can change over time.
-
Assay-specific artifacts: IAL, as a reactive compound, can interfere with certain assay readouts. For example, it has the potential to interfere with MTT assays by directly reducing the tetrazolium salt.
Troubleshooting Guides
Issue 1: Suspected Off-Target Effects Confounding Phenotypic Readouts
Symptoms:
-
Observed phenotype (e.g., cell death) does not correlate with the known function of the intended target.
-
Similar activity is observed in cell lines lacking the target protein.
-
High cytotoxicity is observed across a wide range of unrelated cell lines.
Troubleshooting Steps:
-
Validate Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This is a powerful technique to confirm that IAL is binding to its intended target in intact cells. A shift in the thermal stability of the target protein upon IAL treatment provides strong evidence of engagement.
-
Isothermal Dose-Response CETSA (ITDR-CETSA): This variation can be used to determine the potency of target engagement in a cellular context.
-
-
Use of Negative Controls:
-
Structurally Related Inactive Analogs: If available, use a structurally similar analog of IAL that lacks the reactive α,β-unsaturated carbonyl group. This can help to distinguish effects caused by the specific chemical structure from those dependent on its reactivity.
-
Target Knockdown/Knockout Cells: The most definitive way to confirm an on-target effect is to show that the cellular response to IAL is diminished or absent in cells where the target protein has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).
-
-
Employ Orthogonal Assays:
-
Confirm your primary findings using a different assay that measures a distinct cellular process. For example, if you observe apoptosis using an Annexin V assay, confirm this by measuring caspase activity or PARP cleavage.
-
Issue 2: Assay Interference and Artifacts
Symptoms:
-
High background signal in colorimetric or fluorometric assays.
-
Inconsistent or unexpected results in viability assays like the MTT assay.
Troubleshooting Steps:
-
Cell-Free Controls:
-
To test for direct interference, run your assay in the absence of cells but with the same concentrations of IAL and assay reagents. This will reveal if IAL is directly reacting with or affecting the optical properties of your assay components.
-
-
Alternative Viability Assays:
-
If interference with the MTT assay is suspected, consider using alternative methods to assess cell viability that are based on different principles, such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Real-Time Cell Analysis (RTCA): Measures changes in cell impedance.
-
Trypan Blue Exclusion Assay: A direct measure of membrane integrity.
-
-
-
Deconvoluting ROS-Mediated Effects:
-
IAL is known to induce ROS production, which can be a source of off-target effects. To distinguish between ROS-mediated and specific target-mediated effects, perform experiments in the presence of an antioxidant like N-acetylcysteine (NAC). If the observed phenotype is rescued by the antioxidant, it suggests a significant contribution from oxidative stress.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| PANC-1 | Pancreatic | 40 | 24 | |
| BxPC-3 | Pancreatic | 43 | 24 | |
| HPAC | Pancreatic | 48 | 24 | |
| DU145 | Prostate | ~20-40 | 24 | |
| PC-3 | Prostate | ~20-40 | 24 | |
| HepG2 | Liver | 53.4 | 24 | |
| HeLa | Cervical | 8.15 ± 1.16 | Not Specified | |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 | |
| MDA-MB-231 | Breast | 9.9 - 27.1 | 48-72 | |
| BT-549 | Breast | 4.5 - 17.1 | 48-72 | |
| MCF-7 | Breast | 19.4 - 39.6 | 48-72 |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the target engagement of this compound.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of IAL or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the IAL-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
2. N-acetylcysteine (NAC) Co-treatment to Assess ROS-Mediated Effects
This protocol helps to determine the contribution of reactive oxygen species (ROS) to the observed cellular effects of IAL.
-
Pre-treatment with NAC: Seed cells and allow them to adhere. Pre-treat the cells with a ROS scavenger, such as N-acetylcysteine (NAC) (e.g., 5-10 mM), for 1-2 hours before adding IAL.
-
IAL Treatment: Add IAL at the desired concentration to the NAC-containing medium and incubate for the desired experimental duration.
-
Controls: Include control groups with vehicle only, IAL only, and NAC only.
-
Endpoint Analysis: Perform your cellular assay (e.g., viability, apoptosis) and compare the results between the different treatment groups.
-
Data Interpretation: If the effect of IAL is significantly diminished in the presence of NAC, it suggests that the observed phenotype is at least partially mediated by ROS production.
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Signaling pathways affected by this compound.
References
- 1. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Antiproliferative effects of isoalantolactone in human liver cancer cells are mediated through caspase-dependent apoptosis, ROS generation, suppression of cell migration and invasion and targeting Ras/Raf/MEK signalling pathway | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 5. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of (+)-Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate your research and development efforts in enhancing the therapeutic index of (+)-Isoalantolactone (IAL).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the therapeutic use of this compound?
A1: The primary challenges hindering the clinical application of this compound (IAL) are its poor water solubility, low oral bioavailability, and short plasma half-life.[1] These characteristics can lead to suboptimal therapeutic concentrations and variability in patient response. While generally considered to have low toxicity at therapeutic doses, monitoring for potential adverse effects characteristic of sesquiterpene lactones is still recommended.[2]
Q2: What are the most promising strategies to improve the therapeutic index of IAL?
A2: Current research focuses on three main strategies:
-
Combination Therapy: Co-administering IAL with conventional chemotherapeutic agents like cisplatin and doxorubicin has shown synergistic effects, potentially allowing for lower, less toxic doses of the conventional drugs.
-
Nanoformulations: Encapsulating IAL into nanoparticles (e.g., zein, shellac) or liposomes can significantly improve its solubility, stability, and bioavailability.
-
Structural Modification: Chemical derivatization of the IAL molecule is being explored to enhance its physicochemical properties and therapeutic efficacy.
Q3: How does IAL exert its anti-cancer and anti-inflammatory effects?
A3: IAL modulates several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the NF-κB, JNK, PI3K/Akt, and Wnt signaling pathways.[3][4][5] Its activity is often associated with the induction of reactive oxygen species (ROS) in cancer cells.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting & Optimization Steps |
| Low Encapsulation Efficiency of IAL in Nanoparticles/Liposomes | 1. Poor drug solubility/interaction: IAL is hydrophobic and may not efficiently partition into the delivery system. 2. Inappropriate formulation parameters: Incorrect lipid/polymer to drug ratio, pH, or solvent selection. 3. Suboptimal processing conditions: Inadequate mixing speed, sonication time, or extrusion cycles. | 1. Enhance solubility: Ensure IAL is fully dissolved in the organic solvent phase before nanoparticle precipitation or lipid film hydration. 2. Optimize ratios: Experiment with different carrier-to-drug weight ratios to find the optimal loading capacity. 3. Adjust pH: For zein nanoparticles, working near the isoelectric point of zein (pH 5.0-6.2) can improve precipitation and encapsulation. 4. Refine processing: Increase mixing speed or sonication energy. For liposomes, ensure the number of extrusion passes is sufficient to achieve unilamellar vesicles of the desired size. |
| Inconsistent Cell Viability/Cytotoxicity Results | 1. IAL precipitation in media: Due to its hydrophobicity, IAL can precipitate out of aqueous cell culture media, leading to variable effective concentrations. 2. Cell-based factors: Inconsistent cell seeding density, high cell passage number, or variations in cell health. 3. Assay interference: The colored nature of some IAL solutions or formulations might interfere with colorimetric assays like MTT. | 1. Use a suitable solvent: Prepare a high-concentration stock solution of IAL in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Standardize cell culture: Use cells within a consistent and low passage number range. Ensure even cell seeding by gently swirling the plates. 3. Use alternative assays: Consider using non-colorimetric viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or cell counting. |
| Unexpected Toxicity in in vivo Models | 1. Vehicle toxicity: The solvent or vehicle used to administer IAL may have its own toxic effects. 2. Off-target effects: Although generally considered to have low toxicity, high concentrations of IAL may lead to off-target effects. 3. Pharmacokinetic issues: Rapid clearance may necessitate frequent dosing, which could lead to cumulative toxicity. | 1. Conduct vehicle-only control studies: Always include a control group that receives only the vehicle to distinguish its effects from that of IAL. 2. Dose-ranging studies: Perform preliminary dose-finding studies to determine the maximum tolerated dose (MTD) of your specific IAL formulation. 3. Consider nanoformulations: Encapsulating IAL can alter its pharmacokinetic profile, potentially allowing for lower or less frequent dosing. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a basis for comparison between its free form and enhanced formulations.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Compound/Formulation | IC50 (µM) | Incubation Time (h) | Reference(s) |
| HeLa (Cervical Cancer) | Free IAL | 8.15 ± 1.16 | 24 | |
| PANC-1 (Pancreatic Cancer) | Free IAL | 40 | 24 | |
| SGC-7901 (Gastric Cancer) | Free IAL | Not specified, but induced apoptosis | - | |
| U87-MG (Glioblastoma) | Alantolactone-loaded Zein-Shellac Nanoparticles | Dose-dependent antitumor effects observed | - |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Free IAL (i.v. administration) | Free IAL (oral administration of Radix Inulae Extract) | Reference(s) |
| Dose | 5 mg/kg | 90 mg/kg | |
| Cmax (ng/mL) | - | 37.8 ± 15.3 | |
| Tmax (min) | - | 120 ± 50.2 | |
| t1/2 (min) | Significantly shorter than Alantolactone | 351.7 | |
| AUC (ng·min/mL) | Significantly lower than Alantolactone | 6112.3 (AUC0–12h) |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Zein Nanoparticles
This protocol is based on the nanoprecipitation method, which is suitable for hydrophobic drugs like IAL.
Materials:
-
This compound (IAL)
-
Zein (from maize)
-
Ethanol (80% v/v)
-
Deionized water
-
Stabilizer (optional, e.g., Pluronic F68, Lecithin)
-
Magnetic stirrer
-
Ultrasonicator (optional)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve zein in 80% ethanol to a concentration of 5-20 mg/mL.
-
Add IAL to the zein solution at the desired drug-to-polymer ratio. Ensure the IAL is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
-
Preparation of the Aqueous Phase (Antisolvent):
-
Prepare deionized water. If using a stabilizer, dissolve it in the water at this stage.
-
-
Nanoprecipitation:
-
While vigorously stirring the aqueous phase, add the organic phase (IAL-zein solution) dropwise. A rapid change in solvent polarity will cause the zein and encapsulated IAL to precipitate as nanoparticles.
-
The ratio of the aqueous phase to the organic phase can be optimized (e.g., 5:1 v/v) to control particle size.
-
-
Solvent Evaporation:
-
Continue stirring the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of ethanol.
-
-
Purification and Storage:
-
The nanoparticle suspension can be centrifuged to pellet the nanoparticles, which are then washed with deionized water to remove any free drug or stabilizer.
-
The purified nanoparticles can be lyophilized for long-term storage.
-
Protocol 2: Encapsulation of this compound in Liposomes by Thin-Film Hydration
This is a common method for encapsulating hydrophobic compounds like IAL.
Materials:
-
This compound (IAL)
-
Phospholipids (e.g., DSPC, DMPC, or a mixture)
-
Cholesterol
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the chosen phospholipids, cholesterol, and IAL in the organic solvent. A typical molar ratio of phospholipid to cholesterol is 7:3. The drug-to-lipid ratio should be optimized.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, the flask can be placed under high vacuum for several hours or overnight.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask to hydrate the lipid film. This can be done by gentle shaking or vortexing, which will cause the lipid film to peel off and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform liposomes, the MLV suspension is first sonicated in a bath sonicator.
-
For further size reduction and to form unilamellar vesicles, the liposome suspension is passed through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 passes) to ensure a homogenous size distribution. The extrusion should also be performed at a temperature above the Tc of the lipids.
-
-
Purification and Storage:
-
To remove any unencapsulated IAL, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Store the final liposome formulation at 4°C.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Below are diagrams representing the key signaling pathways modulated by this compound.
Caption: IAL inhibits the NF-κB signaling pathway.
Caption: IAL induces apoptosis via the ROS-JNK pathway.
References
- 1. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoalantolactone inhibits pancreatic cancer proliferation by regulation of PI3K and Wnt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoalantolactone inhibits pancreatic cancer proliferation by regulation of PI3K and Wnt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating (+)-Isoalantolactone-Induced Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (+)-Isoalantolactone. The focus is on strategies to minimize its cytotoxic effects on normal cells, thereby enhancing its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in normal cells?
A1: The primary mechanism of this compound (IAL)-induced toxicity is the induction of apoptosis, largely driven by the overproduction of reactive oxygen species (ROS).[1][2][3][4][5] While IAL shows selective cytotoxicity towards cancer cells, which inherently have higher basal ROS levels, it can also affect normal cells at higher concentrations. The excessive ROS disrupts cellular redox balance, leading to oxidative stress. This, in turn, triggers the mitochondrial intrinsic apoptotic pathway.
Key events in this pathway include:
-
Oxidation of Mitochondrial Components: ROS can cause oxidation of vital mitochondrial components like cardiolipin, which helps to anchor cytochrome c to the inner mitochondrial membrane.
-
Disruption of Mitochondrial Membrane Potential (MMP): Increased ROS levels lead to a decrease in MMP.
-
Regulation of Apoptotic Proteins: IAL treatment upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, increasing the Bax/Bcl-2 ratio.
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio and disrupted MMP result in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, particularly caspase-3, which is a key executioner of apoptosis.
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Q2: How can I reduce the toxicity of this compound towards normal cells in my co-culture experiments?
A2: The most effective strategy to mitigate IAL-induced toxicity in normal cells is to co-administer an antioxidant, with N-acetylcysteine (NAC) being the most commonly cited agent. NAC is a ROS scavenger and a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By quenching ROS, NAC can prevent the initiation of the apoptotic cascade in normal cells. Pre-treatment of cells with NAC has been shown to restore cell viability and block IAL-mediated apoptosis.
Q3: Does this compound affect other signaling pathways besides the ROS-mediated apoptosis pathway?
A3: Yes, besides the primary ROS-mediated mitochondrial apoptosis pathway, this compound has been shown to modulate other signaling pathways, including:
-
MAPK Pathway: IAL can activate p38 MAPK and JNK, which are involved in apoptosis. Inhibition of these pathways can abrogate IAL-induced apoptosis.
-
PI3K/Akt Pathway: IAL has been reported to inhibit the phosphorylation of PI3K/Akt, a key survival pathway. Inhibition of this pathway can contribute to its pro-apoptotic effects.
-
NF-κB Pathway: IAL can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
-
STAT3 Pathway: IAL has been shown to decrease the expression of p-STAT3 and STAT3, and this effect can be reversed by NAC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal control cells. | 1. High concentration of IAL: The concentration of IAL may be too high for the specific normal cell line being used. 2. High basal ROS levels in normal cells: Some normal cell types may have higher endogenous ROS levels, making them more susceptible. | 1. Perform a dose-response curve: Determine the IC50 of IAL for your normal cell line and use a concentration that is cytotoxic to cancer cells but minimally affects normal cells. 2. Co-administer N-acetylcysteine (NAC): Pre-treat normal cells with NAC (typically 3-5 mM) for 1-2 hours before adding IAL to scavenge ROS. |
| Inconsistent results in apoptosis assays. | 1. Timing of the assay: Apoptosis is a dynamic process, and the timing of the assay is critical. 2. Cell density: High cell density can affect nutrient availability and cell health, influencing apoptosis rates. | 1. Perform a time-course experiment: Measure apoptosis at different time points after IAL treatment (e.g., 12, 24, 48 hours) to identify the optimal window. 2. Optimize cell seeding density: Ensure a consistent and optimal cell density for all experiments. |
| No significant increase in ROS levels detected after IAL treatment. | 1. Incorrect timing of measurement: ROS generation can be an early event. 2. Insensitive detection method: The chosen assay may not be sensitive enough. 3. Low IAL concentration: The concentration of IAL may be insufficient to induce detectable ROS. | 1. Measure ROS at earlier time points: Assess ROS levels shortly after IAL addition (e.g., 30 minutes, 1, 2, 4 hours). 2. Use a sensitive fluorescent probe: DCFH-DA is a commonly used and reliable probe for intracellular ROS. Ensure proper loading and measurement. 3. Increase IAL concentration: Use a higher concentration of IAL that has been shown to induce apoptosis. |
| NAC pre-treatment does not rescue normal cells from IAL-induced toxicity. | 1. Insufficient NAC concentration or pre-incubation time: The concentration of NAC or the pre-treatment duration may not be optimal. 2. Alternative toxicity mechanisms: At very high concentrations, IAL might induce toxicity through ROS-independent mechanisms. | 1. Optimize NAC treatment: Titrate the concentration of NAC (e.g., 1-10 mM) and the pre-incubation time (e.g., 1, 2, 4 hours). 2. Re-evaluate IAL concentration: Ensure you are using a concentration of IAL that primarily induces ROS-dependent apoptosis. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (IC50 values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Carcinoma | 40 | |
| BxPC3 | Pancreatic Carcinoma | 43 | |
| HPAC | Pancreatic Carcinoma | 48 | |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | |
| COS-7 | Normal Kidney Fibroblast | Significantly higher than PANC-1 | |
| MCF-10A | Normal Breast Epithelial | Almost no toxicity | |
| MRC-5 | Normal Lung Fibroblast | 40 | |
| THESC | Normal Endometrial Stromal | Higher than HEC-1-B |
Table 2: Effect of this compound on Apoptosis and ROS Generation in PANC-1 Cells
| Treatment | Apoptosis Rate (%) | ROS Level (Fold Change vs. Control) | Reference |
| Control | 2.88 ± 0.59 | 1.02 ± 0.47 | |
| 20 µM IAL | 62.67 ± 2.82 | 21.33 ± 1.45 | |
| 40 µM IAL | 69.00 ± 4.23 | 33.00 ± 1.73 | |
| 40 µM IAL + 3 mM NAC | Blocked apoptotic effect | Not specified, but NAC is a ROS scavenger |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest (e.g., normal and cancer cell lines)
-
96-well plates
-
Complete culture medium
-
This compound (IAL) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of IAL for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Cells treated with IAL
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after IAL treatment by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is for detecting intracellular ROS levels.
-
Materials:
-
Cells treated with IAL
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with IAL for the desired time.
-
After treatment, wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Immediately analyze the fluorescence of DCF by flow cytometry (typically at an excitation wavelength of 488 nm and an emission wavelength of 525 nm).
-
Visualizations
Caption: IAL-induced ROS-mediated intrinsic apoptosis pathway and its inhibition by NAC.
Caption: Experimental workflow for assessing IAL toxicity and the effect of NAC.
Caption: Troubleshooting logic for high toxicity in normal cells.
References
- 1. Isoalantolactone Induces Reactive Oxygen Species Mediated Apoptosis in Pancreatic Carcinoma PANC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species Mediate Isoalantolactone-Induced Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoalantolactone Induces Reactive Oxygen Species Mediated Apoptosis in Pancreatic Carcinoma PANC-1 Cells [ijbs.com]
- 4. Isoalantolactone induces apoptosis in human breast cancer cells via ROS-mediated mitochondrial pathway and downregulation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species mediate isoalantolactone-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to (+)-Isoalantolactone Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (+)-Isoalantolactone. All information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-cancer properties?
A1: this compound (IATL) is a naturally occurring sesquiterpene lactone isolated from the roots of plants such as Inula helenium.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[3] IATL has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][2]
Q2: What are the primary molecular mechanisms and signaling pathways affected by this compound?
A2: this compound exerts its anti-cancer effects by modulating several key signaling pathways, often in a cell-line-specific manner. The primary pathways identified include:
-
NF-κB Pathway: IATL can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. This inhibition can lead to decreased expression of pro-survival genes.
-
PI3K/Akt/mTOR Pathway: This crucial pathway for cell growth and proliferation is often inhibited by IATL, leading to reduced cell viability and induction of autophagy in some cancer cells.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and apoptosis, can be activated by IATL, contributing to its pro-apoptotic effects.
-
p53 Signaling Pathway: IATL can induce apoptosis through the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and the upregulation of pro-apoptotic proteins like Bax.
Q3: Why do different cell lines exhibit varying sensitivity to this compound treatment?
A3: The differential sensitivity of various cell lines to this compound can be attributed to several factors, including:
-
Genetic Background: The mutational status of key oncogenes and tumor suppressor genes (e.g., p53, PIK3CA, KRAS) can influence a cell line's response.
-
Differential Pathway Activation: The basal level of activation of the signaling pathways targeted by IATL can vary between cell lines. For instance, cells with constitutively active NF-κB or PI3K/Akt pathways may be more sensitive to inhibition by IATL.
-
Drug Efflux Mechanisms: The expression levels of drug efflux pumps, such as P-glycoprotein, can affect the intracellular concentration of IATL and thus its efficacy.
-
Metabolic Differences: Variations in cellular metabolism and the ability to process xenobiotics can also contribute to differential sensitivity.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HuH7 | Liver Cancer | 9 | Not Specified |
| Hep-G2 | Liver Cancer | 53.4 | 24 |
| SK-MES-1 | Lung Squamous Carcinoma | Not Specified | Not Specified |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 |
| K562/A02 | Chronic Myelogenous Leukemia | Not Specified | Not Specified |
| SGC-7901 | Gastric Adenocarcinoma | Not Specified | Not Specified |
| U2OS | Osteosarcoma | Not Specified | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | Not Specified | Not Specified |
| NCCIT | Testicular Cancer | Not Specified | 24 |
| NTERA2 | Testicular Cancer | Not Specified | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Summary of this compound Effects on Apoptosis and Cell Cycle
| Cell Line | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Changes |
| SK-MES-1 | Yes | G1 Phase | ↑p53, ↑Bax, ↓Bcl-2, ↑Cleaved Caspase-3 |
| UM-SCC-10A | Yes | G1 Phase | ↑p53, ↑p21, ↓Cyclin D, ↑Bax, ↓Bcl-2 |
| HCT116 | Yes | G0/G1 Phase | ↑Cleaved PARP, ↓Bcl-2, ↓Bcl-XL |
| SW620 | Yes | G0/G1 Phase | ↑Cleaved PARP, ↓Bcl-2, ↓Bcl-XL |
| K562/A02 | Yes | S Phase | ↑ROS, Modulation of Bcl-2 family, ↑Caspase activation |
| SGC-7901 | Yes | G2/M and S Phase | ↓Cyclin B1, ↓Bcl-2, ↑Bax, ↑Cleaved Caspase-3 |
| U2OS | Yes | S and G2/M Phase | ↓Cyclin B1, ↓NF-κBp65, ↑Bax, ↓Bcl-2 |
| NCCIT | Yes | Sub-G1 Phase | ↑HIF-1α, ↑TNF R1 |
| NTERA2 | Yes | Sub-G1 Phase | ↑HIF-1α, ↑TNF R1 |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in compound dilution, or differences in incubation times.
-
Solution:
-
Ensure a consistent cell seeding density across all wells and experiments.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Strictly adhere to the planned incubation times.
-
Use a positive control (a compound with a known IC50 in the cell line) to assess assay performance.
-
Problem 2: Low or no apoptotic cell population detected after treatment.
-
Possible Cause: The concentration of this compound may be too low, or the incubation time is too short. The cell line may be resistant to apoptosis induction by this compound.
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction.
-
Confirm the pro-apoptotic effect by checking for the cleavage of caspase-3 and PARP by Western blotting.
-
Consider that the primary mode of cell death in that specific cell line might be different (e.g., necrosis or autophagy).
-
Problem 3: Smeary or non-specific bands in Western blot.
-
Possible Cause: Protein degradation, improper sample preparation, or non-optimal antibody concentrations.
-
Solution:
-
Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.
-
Optimize the protein loading amount.
-
Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
Ensure thorough washing steps to reduce background.
-
Problem 4: Inconsistent gene expression results in qPCR.
-
Possible Cause: Poor RNA quality, inefficient cDNA synthesis, or suboptimal primer design.
-
Solution:
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Use a high-quality reverse transcription kit and follow the manufacturer's instructions.
-
Design and validate qPCR primers for specificity and efficiency.
-
Normalize the expression of your target gene to a stably expressed housekeeping gene.
-
References
- 1. Isoalantolactone Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition effects of isoalantolactone on K562/A02 cells: caspase-dependent apoptotic pathways, S phase arrest, and downregulation of Bcr/Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of isoalantolactone in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of (+)-Isoalantolactone and Alantolactone
For Researchers, Scientists, and Drug Development Professionals
(+)-Isoalantolactone and its isomer, alantolactone, are naturally occurring sesquiterpene lactones predominantly isolated from the roots of Inula helenium. Both compounds have garnered significant attention in oncological research for their potent anticancer properties. Extensive studies have demonstrated their ability to induce apoptosis, inhibit cell proliferation, and modulate critical signaling pathways in a variety of cancer cells. This guide provides an objective comparison of their anticancer activities, supported by experimental data and detailed methodologies, to aid researchers in the fields of oncology and drug development.
Data Presentation: A Quantitative Comparison
While many studies conclude that the anticancer activities of this compound and alantolactone are comparable, direct side-by-side comparisons of their potency in the same cancer cell lines under identical conditions are limited.[1] However, available data from various studies allow for a comprehensive overview of their individual cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against a range of cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |
| This compound | UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 | |
| Alantolactone | MCF-7 | Breast Cancer | 35.45 | 24 |
| MCF-7 | Breast Cancer | 24.29 | 48 |
Note: The IC50 values are sourced from different studies and should be interpreted with consideration of the varying experimental conditions.
Mechanisms of Action: Targeting Key Signaling Pathways
Both this compound and alantolactone exert their anticancer effects by modulating multiple intracellular signaling pathways that are frequently dysregulated in cancer. Their primary mechanisms involve the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2]
Key molecular targets and signaling pathways affected by both compounds include:
-
STAT3 Pathway: Both compounds are potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) activation. The inhibition of STAT3, a key transcription factor in cancer cell survival and proliferation, is a significant component of their anticancer activity.
-
PI3K/Akt Pathway: Alantolactone has been shown to attenuate the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway that promotes cell survival and growth.[2] Isoalantolactone has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway.[1]
-
MAPK Pathway: Both isomers are known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, isoalantolactone has been shown to activate the JNK branch of the MAPK pathway, which is involved in apoptosis induction.
-
NF-κB Pathway: Alantolactone has been reported to suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer cell survival.
The diagrams below, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and alantolactone.
Caption: Overview of signaling pathways targeted by Isoalantolactone and Alantolactone.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the anticancer activity of this compound and alantolactone.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
Workflow:
References
A Comparative Analysis of (+)-Isoalantolactone and Other Sesquiterpene Lactones in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-based drug discovery, sesquiterpene lactones have emerged as a prominent class of compounds with potent biological activities. This guide provides a comparative analysis of (+)-Isoalantolactone against other well-characterized sesquiterpene lactones—Alantolactone, Parthenolide, Artemisinin, and Thapsigargin. We delve into their cytotoxic effects, mechanisms of action, and the experimental protocols to evaluate their therapeutic potential.
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator sesquiterpene lactones across various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 8.15 ± 1.16 | [1] |
| PANC-1 | Pancreatic Cancer | ~20-40 (apoptosis induction) | [1] | |
| MDA-MB-231 | Breast Cancer | 24.6 | [2] | |
| BT-549 | Breast Cancer | <17.1 | [2] | |
| MCF-7 | Breast Cancer | <39.6 | [2] | |
| Alantolactone | A549 | Lung Cancer | 0.97 ± 0.04 | |
| H209 | Lung Cancer | 1.06 ± 0.07 | ||
| MDA-MB-231 | Breast Cancer | 13.3 | ||
| BT-549 | Breast Cancer | <17.1 | ||
| MCF-7 | Breast Cancer | <39.6 | ||
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | ||
| A549 | Lung Cancer | 4.3 | ||
| TE671 | Medulloblastoma | 6.5 | ||
| HT-29 | Colon Cancer | 7.0 | ||
| GLC-82 | Lung Cancer | 6.07 ± 0.45 | ||
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL | |
| H1299 | Lung Cancer | 27.2 µg/mL | ||
| Dihydroartemisinin (DHA) | PC9 | Lung Cancer | 19.68 | |
| NCI-H1975 | Lung Cancer | 7.08 | ||
| SW620 | Colorectal Cancer | 15.08 ± 1.70 | ||
| DLD-1 | Colorectal Cancer | ~20-30 | ||
| HCT116 | Colorectal Cancer | ~30-40 | ||
| Thapsigargin | SW-13 | Adrenocortical Carcinoma | ~4-8 (apoptosis induction) | |
| NCI-H295R | Adrenocortical Carcinoma | ~4-8 (apoptosis induction) |
Mechanisms of Action: A Comparative Overview
Sesquiterpene lactones exert their anticancer effects through a variety of mechanisms, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
This compound and Alantolactone: These closely related isomers exhibit significant anticancer activity primarily through the induction of apoptosis and inhibition of cell proliferation. Key mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): Both compounds can increase intracellular ROS levels, leading to oxidative stress and triggering apoptosis.
-
Inhibition of NF-κB Signaling: They can suppress the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.
-
Modulation of STAT3: Alantolactone is a known inhibitor of STAT3 activation, a key signaling node in cancer cell proliferation and survival.
-
Apoptosis Induction: They induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Parthenolide: This well-studied sesquiterpene lactone demonstrates potent anti-inflammatory and anticancer properties. Its mechanisms of action include:
-
NF-κB Inhibition: Parthenolide is a potent inhibitor of the NF-κB signaling pathway.
-
STAT3 Inhibition: It can also inhibit the phosphorylation and activation of STAT3.
-
Induction of Oxidative Stress: Similar to alantolactones, it can increase ROS levels in cancer cells.
-
Targeting Cancer Stem Cells: Parthenolide has shown selectivity in targeting cancer stem cells, which are often resistant to conventional therapies.
Artemisinin and its Derivatives (e.g., Dihydroartemisinin): Initially renowned for their antimalarial properties, artemisinins have shown significant anticancer potential. Their primary mechanisms include:
-
Iron-Dependent ROS Generation: The endoperoxide bridge in their structure reacts with intracellular iron to generate cytotoxic ROS.
-
Induction of Apoptosis and Ferroptosis: They can induce both programmed cell death (apoptosis) and a form of iron-dependent cell death known as ferroptosis.
-
Cell Cycle Arrest: Artemisinins can cause cell cycle arrest at the G1/S and G2/M checkpoints.
-
Inhibition of Angiogenesis: They have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.
Thapsigargin: This sesquiterpene lactone has a unique mechanism of action centered on disrupting cellular calcium homeostasis.
-
SERCA Pump Inhibition: Thapsigargin is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.
-
ER Stress and Unfolded Protein Response (UPR): Inhibition of SERCA leads to depletion of calcium from the endoplasmic reticulum (ER), causing ER stress and activating the UPR, which can ultimately trigger apoptosis.
-
Induction of Apoptosis: The sustained ER stress and disruption of calcium signaling lead to the activation of apoptotic pathways.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these sesquiterpene lactones.
Caption: Mechanism of this compound and Alantolactone.
Caption: Mechanism of Parthenolide.
Caption: Mechanism of Artemisinin.
Caption: Mechanism of Thapsigargin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of sesquiterpene lactones.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of sesquiterpene lactones on cancer cell lines and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the sesquiterpene lactone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of sesquiterpene lactones on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and STAT3.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of the sesquiterpene lactone for a specific time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of sesquiterpene lactones on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the sesquiterpene lactone at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at around 617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound and its isomer Alantolactone demonstrate potent anticancer activities, primarily through the induction of ROS and the inhibition of pro-survival signaling pathways such as NF-κB and STAT3. Their cytotoxic profiles are comparable to other well-established sesquiterpene lactones like Parthenolide. Artemisinin and its derivatives offer a unique iron-dependent mechanism of action, while Thapsigargin provides a distinct approach by targeting cellular calcium homeostasis.
The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully elucidate the therapeutic potential of these promising natural compounds.
References
Synergistic Chemo-Enhancement: (+)-Isoalantolactone and Cisplatin in Prostate Cancer
A comparative analysis of the enhanced anti-cancer effects of (+)-Isoalantolactone when combined with the conventional chemotherapeutic agent, cisplatin, in the context of prostate cancer. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic mechanisms, supported by experimental data and detailed protocols.
The combination of this compound (IATL), a natural sesquiterpene lactone, with cisplatin, a cornerstone of platinum-based chemotherapy, presents a promising strategy to enhance therapeutic efficacy in prostate cancer.[1][2][3] This synergistic interaction is primarily attributed to IATL's ability to induce oxidative stress, which in turn sensitizes cancer cells to cisplatin-mediated apoptosis.[1][2] The combined treatment leads to a significant increase in intracellular reactive oxygen species (ROS), triggering endoplasmic reticulum (ER) stress and activating the JNK signaling pathway, ultimately resulting in enhanced cancer cell death.
Quantitative Analysis of Synergistic Effects
The synergistic potential of co-administering IATL and cisplatin has been quantitatively evaluated in human prostate cancer cell lines, DU145 and PC-3. The following tables summarize the key findings regarding cell viability, apoptosis rates, and caspase activity.
Table 1: Comparative Cell Viability (% of Control) in Prostate Cancer Cells
| Treatment Group | DU145 Cells | PC-3 Cells |
| Control | 100% | 100% |
| IATL (alone) | Data not specified | Data not specified |
| Cisplatin (alone) | Data not specified | Data not specified |
| IATL + Cisplatin | Significantly Lower | Significantly Lower |
Note: While the primary study emphasizes significant growth suppression with the combination treatment, specific percentage values for single-agent versus combination treatments on cell viability were not detailed in the provided text. The key takeaway is the statistically significant enhancement of cisplatin's cytotoxic effects by IATL.
Table 2: Apoptosis Rate (%) in Prostate Cancer Cells (Annexin V/PI Staining)
| Treatment Group | DU145 Cells (Apoptotic Rate) | PC-3 Cells (Apoptotic Rate) |
| Control | Baseline | Baseline |
| IATL (alone) | Increased | Increased |
| Cisplatin (alone) | Increased | Increased |
| IATL + Cisplatin | Significantly Increased | Significantly Increased |
Note: The combination of IATL and cisplatin resulted in a significantly higher percentage of apoptotic cells in both DU145 and PC-3 cell lines compared to either agent used alone.
Table 3: Relative Caspase-3 and Caspase-9 Activity
| Treatment Group | Caspase-3 Activity | Caspase-9 Activity |
| Control | Baseline | Baseline |
| IATL (alone) | Increased | Increased |
| Cisplatin (alone) | Increased | Increased |
| IATL + Cisplatin | Significantly Increased | Significantly Increased |
Note: The combination treatment led to a significant amplification of both caspase-3 and caspase-9 activity, indicating the induction of the intrinsic apoptosis pathway.
Underlying Molecular Mechanism: A Signaling Pathway Overview
The synergistic effect of IATL and cisplatin is orchestrated through a cascade of molecular events initiated by the excessive accumulation of intracellular ROS. This leads to ER stress and the subsequent activation of the JNK signaling pathway, culminating in apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments that support the findings on the synergistic effects of IATL and cisplatin.
Cell Culture and Reagents:
-
Cell Lines: Human prostate cancer cells DU145 and PC-3 were used.
-
Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Reagents: this compound (IATL) was sourced from Chengdu Herbpurify Co., Ltd. Cisplatin, SP600125 (JNK inhibitor), and N-acetylcysteine (NAC; ROS scavenger) were obtained from Selleck Chemicals.
Cell Viability Assay:
-
A Cell Counting Kit-8 (CCK-8) assay was likely used to assess cell viability, a common method for such studies.
-
Procedure:
-
Seed DU145 and PC-3 cells in 96-well plates.
-
After cell attachment, treat with varying concentrations of IATL, cisplatin, or a combination of both for a specified duration (e.g., 24-48 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Procedure:
-
Treat DU145 and PC-3 cells with IATL, cisplatin, or the combination for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis:
-
Procedure:
-
Lyse the treated cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-eIF2α, eIF2α, ATF4, CHOP, p-JNK, JNK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. Isoalantolactone Increases the Sensitivity of Prostate Cancer Cells to Cisplatin Treatment by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoalantolactone Increases the Sensitivity of Prostate Cancer Cells to Cisplatin Treatment by Inducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Isoalantolactone Increases the Sensitivity of Prostate Cancer Cells to Cisplatin Treatment by Inducing Oxidative Stress [frontiersin.org]
A Comparative Analysis of (+)-Isoalantolactone and Doxorubicin in Colon Cancer Therapy
An objective review of experimental data on the efficacy and mechanisms of action of (+)-Isoalantolactone and the conventional chemotherapeutic agent, doxorubicin, in the context of colon cancer.
This guide provides a detailed comparison of the anti-cancer properties of this compound (IATL), a natural sesquiterpene lactone, and doxorubicin, a long-standing chemotherapy drug, against colon cancer. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their effectiveness, mechanisms of action, and the experimental evidence supporting these findings.
Quantitative Efficacy: A Side-by-Side Comparison
The cytotoxic effects of both this compound and doxorubicin have been evaluated across various colon cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and the duration of exposure.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | HCT116 | 24 | ~20 | [1][2] |
| HCT116 | 48 | 8.51 | [3] | |
| SW620 | 24 | ~20 | [1] | |
| HCT-15 | 24 | ~40 | [2] | |
| HCT116-OxR | 48 | 8.84 | ||
| Doxorubicin | HCT116 | 48 | 0.96 | |
| HT29 | 48 | 0.88 | ||
| LOVO | 48 | Not specified, but higher than HCT116 and HT29 | ||
| SW480 | 48 | Not specified, but higher than HCT116 and HT29 | ||
| LS180 (parental) | 24 | 5 | ||
| LS180 (doxo-resistant) | 24 | 40 | ||
| SW620 | Not Specified | 0.023 | ||
| SW620/R (doxo-resistant) | Not Specified | 9.83 | ||
| HT-29 | 24 | 10.8 | ||
| HT-29 | 48 | 8.6 | ||
| SKCO1 | Not Specified | 0.0285 (28.5 ng/ml) | ||
| LS174T | Not Specified | 0.324 (324 ng/ml) |
Note: IC50 values are approximate where not explicitly stated in the source material and are intended for comparative purposes. Direct comparison between studies may be limited by variations in experimental conditions.
Mechanisms of Action: Divergent Pathways to Cell Death
This compound and doxorubicin employ distinct molecular mechanisms to induce cell death in colon cancer cells.
This compound: This natural compound has been shown to induce apoptosis and cell cycle arrest. Its primary mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): IATL treatment leads to an increase in intracellular ROS levels, which in turn contributes to DNA damage and activation of the JNK signaling pathway.
-
Inhibition of the AKT/mTOR Signaling Pathway: IATL has been observed to decrease the phosphorylation of key proteins in this pathway, such as AKT, mTOR, and 70S6K, which are crucial for cell survival and proliferation.
-
Induction of Apoptosis: IATL triggers apoptosis, as evidenced by increased populations of Annexin V-positive cells and the cleavage of PARP. It also modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-2 and Bcl-XL.
-
Cell Cycle Arrest: Treatment with IATL leads to an arrest in the G0/G1 phase of the cell cycle in colon cancer cells.
-
Autophagy Induction: IATL also induces autophagy in colorectal cancer cells; however, this is suggested to be a cytoprotective mechanism, and its inhibition enhances the anti-cancer effects of IATL.
Doxorubicin: As a well-established chemotherapeutic agent, doxorubicin's anti-cancer effects are primarily attributed to its interaction with DNA and the generation of free radicals. Its mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, which obstructs DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces semiquinone free radicals, which react with oxygen to form superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA and cell membranes, contributing to apoptosis.
-
Induction of Apoptosis: The DNA damage and oxidative stress caused by doxorubicin ultimately trigger the apoptotic cascade.
Interestingly, one study highlighted that this compound can enhance the antitumor activity of doxorubicin in colon cancer cells, suggesting a potential synergistic relationship. This combination was found to significantly increase ROS production, DNA damage, and the activation of the JNK signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Colon cancer cells (e.g., HCT116, SW620) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or doxorubicin. A control group is treated with the vehicle (e.g., DMSO) alone. Cells are incubated for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the test compound for a specified duration.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bcl-2, cleaved-PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
Signaling Pathways
Caption: Signaling pathway of this compound in colon cancer cells.
Caption: Mechanism of action of Doxorubicin in cancer cells.
Experimental Workflow
Caption: General experimental workflow for evaluating drug efficacy.
References
- 1. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoalantolactone induces the apoptosis of oxaliplatin-resistant human colorectal cancer cells mediated by ROS generation and activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Isoalantolactone's Anti-Inflammatory Efficacy Across Preclinical Models
(+)-Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone, has garnered significant attention for its potent anti-inflammatory properties.[1] This guide provides a comparative overview of its efficacy, validated across a range of in vitro and in vivo models. We present key experimental data, detailed protocols, and mechanistic insights to support researchers and drug development professionals in evaluating its therapeutic potential.
I. Comparative Efficacy of this compound: In Vitro Models
IAL has been extensively evaluated in various cell-based inflammation models, most commonly using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophage and microglia cell lines. These studies consistently demonstrate IAL's ability to suppress the production of key pro-inflammatory mediators.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Key Mediator | IAL Concentration (µM) | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 5, 10, 20 | Dose-dependent decrease in production | [2] |
| LPS | Prostaglandin E2 (PGE2) | 5, 10, 20 | Dose-dependent decrease in production | [2] | |
| LPS | TNF-α | 5, 10, 20 | Dose-dependent decrease in production | [2] | |
| LPS | IL-6 | 5, 10, 20 | Dose-dependent decrease in production | [2] | |
| Peritoneal Macrophages | LPS | Nitric Oxide (NO) | 5, 10, 20 | Dose-dependent decrease in production | |
| LPS | TNF-α | 5, 10, 20 | Dose-dependent decrease in production | ||
| LPS | IL-6 | 5, 10, 20 | Dose-dependent decrease in production | ||
| BV2 Microglia | LPS | Nitric Oxide (NO) | Not specified | Attenuated production | |
| LPS | TNF-α | Not specified | Attenuated production | ||
| LPS | IL-1β | Not specified | Attenuated production | ||
| BMDMs | LPS (100 ng/mL) | Nitric Oxide (NO) | 2.5, 5, 10, 20 | Dose-dependent suppression | |
| LPS (100 ng/mL) | TNF-α | 2.5, 5, 10, 20 | Dose-dependent suppression | ||
| LPS (100 ng/mL) | IL-1β | 2.5, 5, 10, 20 | Dose-dependent suppression | ||
| LPS (100 ng/mL) | IL-6 | 2.5, 5, 10, 20 | Dose-dependent suppression |
BMDMs: Bone Marrow-Derived Macrophages
II. Cross-Validation of Efficacy: In Vivo Models
The anti-inflammatory effects of IAL observed in vitro have been successfully cross-validated in several animal models of acute and chronic inflammation, demonstrating its therapeutic potential in a complex physiological environment.
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Disease Induction | IAL Dosage | Key Findings | Reference |
| Acute Peritonitis (Mice) | Lipopolysaccharide (LPS) | Not specified | Confirmed in vivo anti-inflammatory effect. | |
| Acute Lung Injury (Mice) | Lipopolysaccharide (LPS) | Not specified | Alleviated lung injury. | |
| Sepsis (Mice) | Lipopolysaccharide (LPS) | Not specified | Improved survival rates. | |
| Paw Edema (Mice) | Carrageenan | Not specified | Attenuated paw edema. | |
| Atopic Dermatitis (Mice) | Dinitrochlorobenzene | Not specified | Attenuated dermatitis-like symptoms. | |
| Colitis (Mice) | Dextran Sulfate Sodium (DSS) | Not specified | Exhibited improvement in colitis clinical signs and histopathology. |
III. Mechanistic Insights: Key Signaling Pathways
Research indicates that IAL exerts its anti-inflammatory effects primarily by modulating the NF-κB and MAPK signaling cascades, which are critical regulators of the inflammatory response.
-
NF-κB Pathway: IAL has been shown to inhibit the phosphorylation of IKKβ and the subsequent degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.
-
MAPK Pathway: IAL also suppresses the phosphorylation of key mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. The modulation of these pathways contributes to the overall reduction in inflammatory mediator production.
-
GSK-3β-Nrf2 Pathway: In microglia, IAL has been found to activate the GSK-3β-Nrf2 signaling pathway, which enhances the expression of the antioxidant enzyme HO-1 and contributes to its anti-neuroinflammatory effects.
IV. Visualizing the Evidence: Diagrams and Workflows
To clarify the experimental processes and molecular mechanisms, the following diagrams are provided.
References
A Comparative Analysis of (+)-Isoalantolactone and Parthenolide: Selectivity for Cancer Cells
An in-depth guide for researchers and drug development professionals on the differential cytotoxicity and mechanisms of action of two promising sesquiterpene lactones.
The quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts is a central dogma in oncology research. Among the vast arsenal of natural compounds, sesquiterpene lactones have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a detailed comparison of two such compounds: (+)-Isoalantolactone and Parthenolide. We will delve into their cytotoxic profiles against various cancer and normal cell lines, elucidate their distinct mechanisms of action, and provide detailed experimental protocols for the cited research.
At a Glance: Key Differences and Similarities
| Feature | This compound | Parthenolide |
| Primary Molecular Target | STAT3 (Signal Transducer and Activator of Transcription 3) | NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) |
| Mechanism of Action | Induces apoptosis via ROS-mediated ER stress and inhibition of the STAT3 signaling pathway. | Induces apoptosis by inhibiting the NF-κB signaling pathway, preventing the degradation of IκBα. |
| Reported Cancer Cell Selectivity | Demonstrates selectivity for cancer cells over normal cells. | Shows potent cytotoxicity against a range of cancer cell lines; however, more direct comparative studies with normal cells are needed for a comprehensive selectivity profile. |
Data Presentation: Cytotoxicity and Selectivity
The following tables summarize the available quantitative data on the cytotoxic activity of this compound and Parthenolide against various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, provides a measure of the compound's cancer-selective cytotoxicity. A higher SI value indicates greater selectivity.
Table 1: Comparative Cytotoxicity of this compound and Parthenolide
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HeLa | Cervical Cancer | 8.15 ± 1.16 | - | [1] |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | - | [2] |
| TE671 | Medulloblastoma | 6.5 | - | [2] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | - | [2] | |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 2.8 | - | [2] |
Note: A direct comparison of selectivity is most accurate when IC50 values for cancer and normal cells are determined in the same study. The data for Alantolactone (a closely related isomer of Isoalantolactone) in a separate analysis showed an IC50 of 4.3 µM on A549 cells and 38.4 µM on MRC-5 normal human lung fibroblasts, yielding a selectivity index of 8.9.
Mechanisms of Action: Distinct Signaling Pathways
While both this compound and Parthenolide induce apoptosis in cancer cells, they achieve this through the modulation of different key signaling pathways.
This compound: Targeting the STAT3 Pathway
This compound exerts its anticancer effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. Isoalantolactone has been shown to suppress the phosphorylation of STAT3 at Tyr 705, which is essential for its activation. This inhibition leads to the downregulation of STAT3 target genes, ultimately inducing apoptosis. Additionally, Isoalantolactone can induce the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress, which further contributes to apoptotic cell death.
Parthenolide: An Inhibitor of the NF-κB Pathway
Parthenolide is a well-established inhibitor of the NF-κB signaling pathway. In many cancer types, the NF-κB pathway is constitutively active, promoting chronic inflammation, cell proliferation, and survival, while inhibiting apoptosis. Parthenolide prevents the degradation of the inhibitor of NF-κB, IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-survival genes. By blocking NF-κB, parthenolide sensitizes cancer cells to apoptotic stimuli.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a generalized procedure for determining the IC50 values of this compound and Parthenolide. Specific parameters may need to be optimized for different cell lines.
Materials:
-
Human cancer and normal cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Parthenolide in complete culture medium. Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results against the compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for STAT3 and NF-κB Inhibition
This protocol outlines the general steps for assessing the inhibition of STAT3 and NF-κB pathways. Specific antibodies and conditions should be validated for each experiment.
Materials:
-
Human cancer cell lines
-
This compound and Parthenolide
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-STAT3, rabbit anti-p65 NF-κB, rabbit anti-IκBα)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or Parthenolide for the appropriate time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
Conclusion
Both this compound and Parthenolide demonstrate significant potential as anticancer agents. Their distinct mechanisms of action, targeting the STAT3 and NF-κB pathways respectively, offer different therapeutic avenues for a range of cancers. The available data suggests that this compound may possess a favorable selectivity for cancer cells over normal cells. While Parthenolide shows potent cytotoxicity against various cancer cell lines, further comprehensive studies directly comparing its effects on cancerous and corresponding normal cells are necessary to fully establish its selectivity profile. This guide provides a foundational framework for researchers to further explore and compare the therapeutic potential of these and other promising natural compounds.
References
Reproducibility of (+)-Isoalantolactone's Effects on Tumor Growth in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, has demonstrated significant anti-tumor activity in various preclinical xenograft models. This guide provides a comprehensive comparison of IATL's effects on tumor growth, presenting supporting experimental data, detailed methodologies, and a review of the signaling pathways involved. The objective is to offer a clear perspective on the reproducibility of IATL's therapeutic potential and its standing against alternative treatments.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor effects of this compound have been evaluated across a range of cancer types in xenograft models. The data consistently demonstrates a significant inhibition of tumor growth. This section summarizes the key quantitative findings from these studies.
| Cancer Type | Cell Line | Animal Model | IATL Dosage & Administration | Tumor Growth Inhibition | Comparator(s) | Reference |
| Pancreatic Cancer | PANC-1, AsPC-1, BxPC-3 | BALB/c nude mice | 0.5 mg/kg, once a week | Significant reduction in tumor volume and weight.[1] | Vehicle | [1] |
| Gallbladder Cancer | NOZ | BALB/c nude mice | 10 mg/kg/day | Approximately 80% reduction in tumor volume and weight. | Vehicle, Ro 67-7476 (ERK inhibitor) | |
| Ovarian Cancer (Cisplatin-Resistant) | A2780cisR | Balb/c-nude mice | Not specified | Significant suppression of tumor growth alone and enhanced cisplatin efficacy. | Cisplatin | |
| Prostate Cancer | DU145 | Nude mice | 5 mg/kg, every 3 days (intraperitoneal) | Significant inhibition of tumor growth and weight, especially in combination with cisplatin. | Cisplatin | |
| Colorectal Cancer | HCT116 | - | 10 mg/kg and 20 mg/kg | 64.5% and 82.1% reduction in tumor weight, respectively. | Vehicle |
Detailed Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methods. Below are the methodologies employed in the key xenograft studies cited in this guide.
Pancreatic Cancer Xenograft Model[1]
-
Cell Lines: PANC-1, AsPC-1, and BxPC-3 human pancreatic cancer cell lines.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of 1x106 cells into the left flank.
-
Treatment: Once tumors were established, mice were treated with either vehicle or this compound (0.5 mg/kg) once a week for 5 weeks.
-
Endpoint Measurement: Tumor volume was monitored throughout the study. At the end of the experiment, tumors were excised and weighed.
Gallbladder Cancer Xenograft Model
-
Cell Line: NOZ human gallbladder cancer cells.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of 5x106 NOZ cells.
-
Treatment: Mice were randomized into three groups: control (DMSO), IATL (10 mg/kg/day), and IATL + Ro 67-7476 (an ERK inhibitor; 4 mg/kg/day). Treatment was administered for 30 days.
-
Endpoint Measurement: Tumor volume and weight were measured at the end of the study.
Cisplatin-Resistant Ovarian Cancer Xenograft Model
-
Cell Line: A2780cisR cisplatin-resistant human ovarian cancer cells.
-
Animal Model: Balb/c-nude mice.
-
Tumor Implantation: Subcutaneous inoculation of A2780cisR cells.
-
Treatment: Mice were divided into control, cisplatin, isoalantolactone, and combination (cisplatin + isoalantolactone) groups.
-
Endpoint Measurement: Tumor growth was monitored to evaluate the efficacy of the treatments.
Prostate Cancer Xenograft Model
-
Cell Line: DU145 human prostate cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous inoculation of DU145 cells into the right flank.
-
Treatment: Mice were treated with vehicle, IATL (5 mg/kg), cisplatin (1 mg/kg), or a combination of IATL (5 mg/kg) and cisplatin (1 mg/kg) via intraperitoneal injection every 3 days.
-
Endpoint Measurement: Tumor growth and weight were assessed.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The consistency of these mechanistic findings across different studies strengthens the case for its reproducible biological activity.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. In pancreatic cancer, IATL has been shown to inhibit this pathway.[1] This inhibition leads to decreased proliferation and induction of apoptosis.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is also implicated in pancreatic cancer progression. IATL has been demonstrated to inhibit this pathway, leading to the induction of apoptosis.[1]
ERK Signaling Pathway
In gallbladder cancer, the anti-tumor effects of IATL are associated with the inhibition of the ERK signaling pathway. This pathway is a key component of the MAPK signaling cascade that regulates cell proliferation and survival.
Reproducibility and Future Directions
The consistent observation of this compound's anti-tumor activity across multiple, independent studies and in various cancer xenograft models suggests a reproducible biological effect. The corroboration of its mechanism of action, particularly the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and Wnt, further strengthens the reliability of these findings.
The synergistic effects observed when IATL is combined with standard chemotherapeutic agents like cisplatin are particularly noteworthy. This suggests a potential clinical application for IATL in combination therapies to enhance efficacy and potentially overcome drug resistance.
Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the efficacy of IATL with a wider range of standard-of-care and novel therapeutic agents in various xenograft models.
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing and administration schedules for maximum therapeutic benefit.
-
Investigation in patient-derived xenograft (PDX) models: To assess the efficacy of IATL in models that more closely recapitulate the heterogeneity of human tumors.
References
A Comparative Analysis of (+)-Isoalantolactone from Diverse Inula Species for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of (+)-isoalantolactone, a bioactive sesquiterpene lactone, isolated from various species of the Inula genus. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different Inula species and is influenced by the extraction methodology employed. This section summarizes the quantitative yields of this compound from several Inula species, providing a basis for selecting optimal plant sources for research and development.
| Inula Species | Plant Part | Yield of this compound | Extraction Method | Reference |
| Inula helenium | Root | 21.25 ± 1.37 mg/g | Microwave-Assisted Extraction (MAE) | [1] |
| Inula helenium | Root | 322.62 ± 0.64 mg/g (of a sesquiterpene lactone-rich fraction) | Ethanolic extraction and fractionation | [2][3] |
| Inula helenium subsp. turcoracemosa | Root | 1.6338 ± 0.0198 % (w/w) | Methanolic extraction | [4] |
| Inula racemosa | Root | Quantification method developed, specific yield not reported | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [5] |
| Inula japonica | - | Identified as a source, but specific quantitative data is not readily available. | - | |
| Inula royleana | - | Identified as a source, but specific quantitative data is not readily available. | - | |
| Inula cappa | - | Isolated from the plant, but specific quantitative data is not readily available. | - |
Note: The yield of this compound can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific extraction and quantification techniques used. The data presented reflects reported values from specific studies and may not be universally representative.
Experimental Protocols: Extraction and Quantification
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key extraction and quantification methods cited in the quantitative analysis table.
-
Sample Preparation: The roots of Inula helenium are dried and ground into a fine powder.
-
Extraction Procedure:
-
A specific amount of the powdered root is mixed with a solvent, typically ethanol at a concentration of 80%.
-
The mixture is subjected to microwave irradiation for a defined period (e.g., 120 seconds) at a controlled temperature (e.g., 50°C).
-
The extract is then filtered to remove solid plant material.
-
-
Quantification: The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography (HPLC).
-
Chromatographic System: An HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape. The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).
-
Detection: A UV detector is used to monitor the eluent at a specific wavelength (e.g., 210 nm or 220 nm).
-
Quantification: The concentration of this compound is calculated by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Signaling Pathway Modulation by this compound: The Nrf2 Pathway
This compound is known to exert its therapeutic effects by modulating various cellular signaling pathways. One of the key pathways it influences is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway activated by this compound.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. This compound can induce the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased transcription. This upregulation of protective enzymes helps to mitigate cellular damage from oxidative stress, contributing to the anti-inflammatory and chemopreventive properties of this compound.
Comparative Therapeutic Effects of this compound
This compound exhibits a wide range of pharmacological activities. This section provides a comparative summary of its therapeutic effects, supported by experimental data from various studies.
| Therapeutic Effect | Experimental Model | Key Findings | Reference |
| Anticancer | Human head and neck squamous cell carcinoma (UM-SCC-10A) cells | Induced apoptosis and cell cycle arrest. IC50: 25 µM (48h). | |
| Human gynecologic cancer cells (HEC-1, HAC-2, HOC-21) | Showed strong anti-proliferative activity. IC50 values: 32.54 µM, 19.65 µM, and 11.53 µM, respectively. | ||
| Human liver cancer (Hep-G2) cells | Inhibited proliferation. IC50: 53.4 µM (24h). | ||
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated BV2 microglia cells | Attenuated the production of inflammatory mediators (TNF-α, IL-1β, NO, and PGE2). | |
| Antimicrobial | Mycobacterium tuberculosis | Exhibited antimycobacterial activity. MIC: 32 µg/mL. | |
| Staphylococcus aureus (β-lactamase-positive strains) | Enhanced the efficacy of penicillin G. | ||
| Various bacteria (B. subtilis, E. coli, S. aureus) | Showed weak antibacterial activity. MICs: 100–425 µg/mL. |
Experimental Protocols: Therapeutic Effect Assays
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for specific time periods (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are seeded and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The concentration of nitrite (a stable product of nitric oxide) is determined by comparison with a standard curve of sodium nitrite.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
References
- 1. mdpi.com [mdpi.com]
- 2. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (+)-Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of (+)-Isoalantolactone, a known skin sensitizer. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Immediate Precautions
This compound is classified as a skin sensitizer, meaning it can cause an allergic skin reaction after repeated contact. It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to prevent skin and respiratory exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be donned before handling the compound and doffed in a manner that avoids skin contamination.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness). | Prevents skin contact and sensitization. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles or safety glasses with side shields. | Protects eyes from dust particles. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved half-mask respirator with organic vapor cartridges and P100 particulate filters.[1][2][3][4] | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure to this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the prescribed PPE, including respiratory protection.
-
Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
Cleanup: Carefully scoop the spilled powder and absorbent material into a labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a wet paper towel or cloth dampened with 70% ethanol. Place all cleanup materials in the hazardous waste container.
-
Dispose: Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid and liquid waste, including contaminated PPE and labware, in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup and disposal through your institution's EHS department.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment is crucial after handling this compound.
| Item | Decontamination Protocol |
| Work Surfaces | Wipe down with a 70% ethanol solution or a freshly prepared 10% bleach solution, followed by a water rinse. |
| Glassware | Rinse with a suitable solvent in which this compound is soluble (e.g., ethanol, acetone) to remove any residue. Collect the solvent rinse as hazardous waste. Then, wash with soap and water. |
| Non-disposable Equipment | Wipe the exterior surfaces with a 70% ethanol solution. For internal components that may have been contaminated, consult the manufacturer's instructions for appropriate cleaning and decontamination procedures. |
Solubility Data for Decontamination and Experimental Use
The solubility of this compound is a key factor in both its experimental application and in the selection of appropriate solvents for decontamination.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | |
| Ethanol | 1 mg/mL | |
| 80% Ethanol Solution | Good solubility, used for extraction. | |
| Chloroform | Soluble | |
| Benzene | Soluble | |
| Ether | Soluble | |
| Water | Insoluble |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
